Phenothiazine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NS |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
WJFKNYWRSNBZNX-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Phenothiazine-d8, a deuterated analog of the core heterocyclic structure of many pharmaceutical compounds. This document details the synthetic route, experimental protocols, and purification methods, along with essential analytical data for the characterization of the final product. The information presented here is intended to assist researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies where isotopically labeled compounds are crucial tools.
Introduction
Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The use of deuterated analogs, such as this compound, has become increasingly important in drug discovery and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect. This compound serves as a valuable internal standard in quantitative bioanalytical assays, such as those using mass spectrometry, ensuring accuracy and precision in determining the concentration of the non-labeled drug in biological matrices.[1]
This guide focuses on the practical aspects of preparing and purifying this compound, providing a solid foundation for its application in research and development.
Synthesis of this compound
The most common and established method for the synthesis of the phenothiazine core is the Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur at elevated temperatures, often in the presence of a catalyst such as iodine or aluminum chloride.[2] For the synthesis of this compound, the same principle is applied, utilizing a fully deuterated diphenylamine precursor, diphenylamine-d10.
Experimental Protocol: Synthesis of this compound via Bernthsen Reaction
This protocol is based on the classical Bernthsen synthesis, adapted for the preparation of the deuterated analog.
Materials:
-
Diphenylamine-d10
-
Sulfur (S)
-
Iodine (I₂) (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap evolved hydrogen sulfide), combine diphenylamine-d10 and sulfur in a 1:2 molar ratio.
-
Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine-d10).
-
Heat the reaction mixture in a sand bath or heating mantle to a temperature of 140-160°C. The reaction is initiated with the evolution of hydrogen sulfide gas, which should be carefully vented to a scrubber containing a sodium hypochlorite solution.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The crude product will solidify.
-
Grind the solidified crude product into a fine powder.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, catalyst, and by-products. Recrystallization is a common and effective method for obtaining high-purity this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
Procedure:
-
Transfer the crude this compound powder to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating on a hot plate may be necessary.
-
If the solution is highly colored with impurities, a small amount of activated charcoal can be added to the hot solution to decolorize it. Swirl the flask for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove all traces of the solvent.
An alternative purification method involves the formation of a dihydropyran adduct, which can be particularly useful for removing persistent impurities.[3][4] This method consists of reacting the crude phenothiazine with 2,3-dihydropyran to form a crystalline adduct, which is then isolated and decomposed back to the pure phenothiazine.[3][4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant Quantities and Reaction Parameters
| Reactant/Parameter | Molecular Weight ( g/mol ) | Molar Ratio | Amount |
| Diphenylamine-d10 | 179.28 | 1 | (Specify amount, e.g., 10 g) |
| Sulfur | 32.07 | 2 | (Calculate based on diphenylamine-d10) |
| Iodine (catalyst) | 253.81 | Catalytic | (Specify amount, e.g., 0.1-0.2 g) |
| Reaction Temperature | - | - | 140-160°C |
| Reaction Time | - | - | 2-4 hours |
Table 2: Expected Physical and Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₂D₈HNS |
| Molecular Weight | 207.32 g/mol |
| Appearance | Yellowish to greenish-yellow crystalline powder[5] |
| Melting Point | ~185 °C (similar to unlabeled phenothiazine)[5] |
| Mass Spectrometry (EI) | |
| Molecular Ion (M⁺) | m/z 207 |
| ¹H NMR | |
| Aromatic Protons | Absence of signals in the aromatic region |
| N-H Proton | A broad singlet, chemical shift may vary |
| Isotopic Purity | |
| (Determined by MS) | >98% |
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Phenothiazine-d8. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this deuterated compound. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Physicochemical Properties
This compound is the deuterated analog of phenothiazine, a well-known heterocyclic compound that forms the structural backbone of a class of antipsychotic drugs. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its metabolic stability and pharmacokinetic profile.
General Properties
| Property | Value | Source |
| Chemical Name | Phenothiazine-1,2,3,4,6,7,8,9-d8 | N/A |
| CAS Number | 1219803-41-4 | [][2] |
| Molecular Formula | C₁₂HD₈NS | [] |
| Molecular Weight | 207.32 g/mol | [] |
| Appearance | Yellow Solid | [] |
| Purity | ≥98% (atom D) | [] |
Thermal Properties
| Property | Value (for Phenothiazine) | Source |
| Melting Point | 185.1 °C | [3] |
| Boiling Point | 371 °C | [4] |
Solubility
Detailed solubility studies for this compound in a range of solvents have not been extensively published. The solubility of the parent compound, phenothiazine, provides a useful reference.
| Solvent | Solubility (for Phenothiazine) | Source |
| Water | Insoluble | [4] |
| Hot Acetic Acid | Soluble | [4] |
| Benzene | Soluble | [4] |
| Ether | Soluble | [4] |
| Petroleum Ether | Insoluble | [4] |
| Chloroform | Insoluble | [4] |
Experimental Protocols
The following sections outline generalized experimental protocols for the determination of key physicochemical and structural properties of this compound. These are based on standard laboratory techniques and methodologies applied to similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity, structure, and isotopic purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired spectral window.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to verify the absence of signals in the aromatic region, confirming the high level of deuteration.
-
Residual proton signals from the solvent or minor impurities can be used as internal references.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum to observe the signals corresponding to the deuterium atoms on the phenothiazine ring.
-
This provides direct evidence of deuteration and can be used to confirm the positions of the deuterium labels.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the molecule.
-
The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, further confirming the locations of deuteration.
-
-
Data Analysis: Process the spectra using appropriate software to assign peaks, determine chemical shifts (ppm), and calculate coupling constants (Hz). The integration of signals in the ²H NMR can be used to estimate the isotopic purity.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique that is well-suited for producing intact molecular ions.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.
-
Data Analysis: Determine the exact mass of the molecular ion. This value should be compared to the theoretical exact mass of C₁₂HD₈NS to confirm the elemental composition. The isotopic pattern of the molecular ion peak will also reflect the presence of deuterium.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound and to observe the vibrational modes involving deuterium.
Methodology:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. Key vibrational modes to observe include:
-
C-D stretching: These vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.
-
N-H stretching: The N-H stretch of the secondary amine should be observable (typically around 3300-3500 cm⁻¹).
-
Aromatic C=C stretching: These bands will be present in the 1400-1600 cm⁻¹ region.
-
C-N and C-S stretching: These vibrations will appear in the fingerprint region (below 1400 cm⁻¹).
-
Signaling Pathway
Phenothiazine and its derivatives are well-known for their antipsychotic effects, which are primarily mediated through their interaction with dopamine receptors in the central nervous system. The primary mechanism of action is the antagonism of the D2 subtype of dopamine receptors.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
Phenothiazine-d8: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical certification of Phenothiazine-d8, a deuterated analog of phenothiazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses or in metabolic studies. This compound is the deuterium-labeled form of Phenothiazine, an organic compound used in the synthesis of various pharmaceuticals.[1] Its deuterated counterpart serves as a valuable tool in analytical and pharmacokinetic research, particularly for improving the accuracy of mass spectrometry and liquid chromatography methods.[2]
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and isotopic enrichment. The following table summarizes typical quantitative data found on a CoA for this compound, based on information from suppliers of stable isotope-labeled compounds.[3]
| Test Parameter | Specification | Method |
| Chemical Identity | Conforms to Structure | NMR, MS |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Purity (Atom % D) | ≥ 98 atom % D | MS, NMR |
| Molecular Formula | C₁₂D₈HNS | - |
| Molecular Weight | 207.32 g/mol | - |
| CAS Number | 1219803-41-4 | - |
| Appearance | Off-white to yellow solid | Visual |
| Solubility | Soluble in DMSO, DMF | - |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Standard and Sample Preparation:
-
A standard solution of Phenothiazine (non-deuterated) of known concentration is prepared in a suitable solvent (e.g., acetonitrile).
-
A sample solution of this compound is prepared at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The retention times and peak areas are recorded. The chemical purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.
Instrumentation:
-
Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
-
Mass Spectrometry Analysis:
-
The sample is ionized (e.g., using electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ions is measured.
-
The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of deuterium incorporation. The relative intensities of the ions corresponding to the fully deuterated species (d8) and any partially deuterated species (d7, d6, etc.) are used to calculate the isotopic purity.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis:
-
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are acquired.
-
In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining signals can be used to confirm the structure and identify any residual protons.
-
The ¹³C NMR spectrum will show the carbon skeleton of the molecule, confirming the overall structure.
-
Visualizations
Analytical Workflow for this compound Certification
The following diagram illustrates the general workflow for the analysis of a deuterated compound like this compound, from sample receipt to the generation of the Certificate of Analysis.
Caption: General workflow for the certification of this compound.
Principle of Isotopic Enrichment Analysis by Mass Spectrometry
This diagram illustrates the principle of determining the isotopic enrichment of this compound using mass spectrometry by analyzing the distribution of isotopologues.
Caption: Principle of isotopic enrichment analysis by Mass Spectrometry.
References
An In-depth Technical Guide to Phenothiazine-d8: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenothiazine-d8, a deuterated analog of the versatile heterocyclic compound, phenothiazine. This document details its chemical structure, formula, and key physicochemical properties. It also presents a representative synthetic protocol and discusses the analytical techniques relevant to its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in analytical and pharmacokinetic studies.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard for the quantitative analysis of phenothiazine and its derivatives by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂HD₈NS | |
| Molecular Weight | 207.32 g/mol | |
| CAS Number | 1219803-41-4 | [1] |
| IUPAC Name | 10H-Phenothiazine-1,2,3,4,6,7,8,9-d8 | |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | Typically ≥98% isotopic purity | |
| SMILES | [2H]C1=C2SC3=C([2H])C([2H])=C([2H])C([2H])=C3NC2=C([2H])C([2H])=C1[2H] | |
| InChI | InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Parent Compound | Phenothiazine (CAS: 92-84-2) | [2] |
Chemical Structure
The core structure of this compound consists of a tricyclic system where a thiazine ring is flanked by two deuterated benzene rings.
Representative Synthesis of the Phenothiazine Core
Experimental Protocol: Synthesis of Phenothiazine via Thionation of Diphenylamine
Materials:
-
Diphenylamine (or Diphenylamine-d10 for the synthesis of this compound)
-
Sulfur
-
Anhydrous Aluminum Chloride (catalyst) or Iodine (catalyst)[3][4]
Procedure:
-
In a fume hood, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser.[3][5][6]
-
Heat the mixture. The reaction is expected to initiate at approximately 140-150°C, often accompanied by the evolution of hydrogen sulfide gas. The reaction can be vigorous, and temperature control is crucial.[4][5]
-
Once the initial reaction subsides, the temperature can be raised to around 160°C to ensure the reaction proceeds to completion.[4][5]
-
After the reaction is complete, allow the mixture to cool and solidify.[4][5]
-
Grind the solid product into a fine powder.[4]
-
Extract the crude product first with water and then with dilute ethanol to remove impurities.[4][5]
-
The remaining solid residue is the crude phenothiazine product.[4]
-
Further purification can be achieved by recrystallization from ethanol.[4][5]
Note: This protocol is for the synthesis of the unlabeled phenothiazine. For the synthesis of this compound, deuterated diphenylamine would be used as the starting material. The reaction conditions may require optimization for the deuterated analog.
Logical Workflow for Phenothiazine Synthesis
The following diagram illustrates the general workflow for the synthesis of the phenothiazine core structure, which is a foundational step for producing both the parent compound and its deuterated analog.
Caption: A logical workflow for the synthesis of Phenothiazine and its deuterated analog.
Analytical Characterization
The characterization of this compound and its quantification in analytical samples typically involves a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons would be absent or significantly diminished due to the deuterium substitution. The only expected signal would be from the N-H proton, which would appear as a singlet.
-
¹³C NMR: The carbon-13 NMR spectrum of this compound is expected to be similar to that of the unlabeled phenothiazine, although the carbon signals for the deuterated positions may show coupling to deuterium, resulting in multiplets, and may experience a slight upfield isotopic shift.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the identity and isotopic purity of this compound. The molecular ion peak in the mass spectrum will be shifted by +8 mass units compared to the unlabeled phenothiazine, corresponding to the eight deuterium atoms. This distinct mass difference is the basis for its use as an internal standard in quantitative mass spectrometric assays.
References
In-Depth Technical Guide: Solubility of Phenothiazine-d8 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Phenothiazine-d8 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated compound.
Core Data Summary
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, available data and qualitative information from various sources have been compiled to provide a useful reference. The isotopic substitution of hydrogen with deuterium is generally not expected to significantly alter the solubility of a compound in organic solvents. Therefore, solubility data for the non-deuterated parent compound, Phenothiazine, is also included for comparative purposes.
Table 1: Quantitative Solubility of this compound
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | [1] |
Table 2: Qualitative and Quantitative Solubility of Phenothiazine (Non-deuterated)
| Organic Solvent | Solubility | Temperature (°C) | Source |
| Acetone | Very Soluble | Not Specified | [2] |
| Ethanol | Soluble | Not Specified | [3] |
| Ether | Soluble | Not Specified | [3] |
| Chloroform | Insoluble | Not Specified | [3] |
It is important to note that solubility can be influenced by various factors including temperature, the purity of both the solute and the solvent, and the presence of any additives.
Experimental Protocols
The determination of solubility is a critical step in the physicochemical characterization of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.
Shake-Flask Method for Solubility Determination
This protocol outlines the general steps for determining the solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to permit the undissolved solid to settle. Centrifugation of the samples can be performed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask solubility determination method.
Caption: A generalized workflow for determining equilibrium solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that solubility be determined experimentally under the specific conditions of use.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Phenothiazine-d8, a deuterated analog of the core heterocyclic compound phenothiazine. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.
Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] Deuterated analogs like this compound are crucial as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, and for studying drug metabolism and pharmacokinetics.[2]
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Data for the non-deuterated parent compound, Phenothiazine, is provided for reference, as specific experimental data for the d8 analog is not widely published. The substitution of hydrogen with deuterium is expected to have a minimal effect on the electronic and vibrational properties, thus the UV-Vis and IR spectra will be very similar. In Mass Spectrometry, the molecular weight will increase by eight mass units. In NMR spectroscopy, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum, and the corresponding carbons will show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Phenothiazine (in CDCl₃) Chemical Shift (δ) [ppm] | This compound (in CHCl₃) Expected Chemical Shift (δ) [ppm] | Expected Multiplicity (in ¹³C NMR) |
| ¹H | 6.96 (m), 6.95 (m), 6.785 (m), 6.490 (m), 5.7 (br s, NH)[3] | N/A (signals for aromatic protons absent) | N/A |
| ¹³C | 145.4, 136.9, 132.6, 127.1, 126.6, 123.7, 122.4, 122.0, 120.6, 119.3, 116.7, 116.2[4] | Similar to Phenothiazine | Triplet (for deuterated carbons) |
Table 2: Infrared (IR) Spectroscopy Data
| Phenothiazine Vibrational Mode | Expected Wavenumber (cm⁻¹)[5] |
| N-H Stretch | ~3340 |
| C-H Aromatic Stretch | 3050-3150 |
| C=C Aromatic Ring Stretch | 1574, 1474, 1445 |
| C-N Stretch | ~1243 |
| C-S Stretch | ~1080 |
| C-H Aromatic Bend (out-of-plane) | 740-833 |
Note: The C-D stretch vibrations in this compound would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to the C-H stretches.
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Expected m/z | Key Fragments (for Phenothiazine) |
| Phenothiazine | Electron Ionization (EI) | 199.0456 (M⁺)[6] | 167 ([M-S]⁺), 198 ([M-H]⁺)[7] |
| This compound | Electron Ionization (EI) | 207.0959 (M⁺) | Expected fragments would show an increase of up to 8 mass units depending on the fragment. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Phenothiazine | Methanol | 254, 318[7] | log ε = 4.5, 3.6 |
| This compound | Methanol | Expected to be very similar to Phenothiazine | Expected to be very similar to Phenothiazine |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial for observing the deuterium signal if desired, and for avoiding solvent peaks in the ¹H NMR spectrum.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. The absence of aromatic proton signals will confirm the deuteration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the aromatic and aliphatic regions (typically 0-150 ppm).
-
The carbon atoms attached to deuterium will appear as triplets due to C-D coupling.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).
-
Signaling Pathway Visualization
Phenothiazines are known to exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors.[8][9] This interaction can modulate downstream signaling cascades, including the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways, which are also implicated in the potential anti-cancer properties of some phenothiazine derivatives.[10][11][12]
Caption: Dopamine D2 Receptor Signaling Pathway and its modulation by Phenothiazine.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Phenothiazine [webbook.nist.gov]
- 6. Phenothiazine [webbook.nist.gov]
- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. egpat.com [egpat.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Phenothiazine-d8: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Phenothiazine-d8, a deuterated analog of phenothiazine, for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, analytical applications, and its interactions with key cellular signaling pathways.
Core Properties of this compound
This compound is a stable isotope-labeled version of phenothiazine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.
Data Presentation: Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1219803-41-4 | N/A |
| Molecular Formula | C₁₂HD₈NS | N/A |
| Molecular Weight | 207.32 g/mol or 208.327 g/mol | N/A |
| Appearance | Yellow Solid | N/A |
Note on Molecular Weight: Discrepancies in the reported molecular weight may arise from different calculation methods or the specific isotopic purity of the compound. Researchers should refer to the certificate of analysis provided by the supplier for the precise molecular weight of their specific lot.
Experimental Protocols
Synthesis of Deuterated Phenothiazines
Methodology:
-
Precursor Preparation: The synthesis would likely start from a suitable precursor molecule that can be reduced to yield the desired deuterated product. For deuterating the aromatic rings, a precursor with halogenated phenyl rings could potentially be used, followed by a dehalogenation-deuteration reaction.
-
Reduction with Lithium Aluminum Deuteride: The precursor is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
A solution or slurry of lithium aluminum deuteride in the same solvent is then added dropwise to the precursor solution at a controlled temperature, often starting at 0°C.
-
The reaction mixture is then typically stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Quenching: After the reaction is complete, the excess lithium aluminum deuteride is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution.
-
Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure deuterated phenothiazine.
Quantification of Phenothiazines using this compound as an Internal Standard by LC-MS/MS
This compound is an ideal internal standard for the quantification of phenothiazine and its derivatives in complex biological matrices due to its similar chemical and physical properties to the analyte, but with a distinct mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The MRM transitions for both the analyte (unlabeled phenothiazine) and the internal standard (this compound) are determined by infusing standard solutions of each compound into the mass spectrometer.
-
For the analyte, a precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Similarly, the corresponding precursor and product ions for this compound are monitored.
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Signaling Pathways Modulated by Phenothiazines
Phenothiazine and its derivatives are known to interact with and modulate several key cellular signaling pathways, which contributes to their diverse pharmacological effects, including their antipsychotic and potential anticancer activities.
Phenothiazine and the PP2A Signaling Pathway
Phenothiazines have been shown to activate Protein Phosphatase 2A (PP2A), a major tumor suppressor protein. PP2A activation leads to the dephosphorylation of various downstream targets, including proteins involved in cell growth and proliferation.
Caption: Phenothiazine activates PP2A, leading to dephosphorylation of oncogenic proteins and promoting apoptosis.
Phenothiazine and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Phenothiazines can inhibit this pathway, which is often hyperactivated in cancer.
Caption: Phenothiazine can inhibit the MAPK signaling pathway, thereby reducing cell proliferation.
Phenothiazine and the Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Phenothiazines have been suggested to modulate Wnt signaling, although the precise mechanisms are still under investigation.
Caption: Phenothiazine is proposed to modulate the Wnt signaling pathway, potentially affecting β-catenin levels.
Understanding the Kinetic Isotope Effect of Phenothiazine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a cornerstone in pharmacotherapy, with applications ranging from antipsychotics to antihistamines. The metabolism of these drugs, primarily mediated by Cytochrome P450 (CYP) enzymes, is a critical determinant of their pharmacokinetic profile and clinical efficacy. A key metabolic pathway for phenothiazines is aromatic hydroxylation, a process that involves the cleavage of a carbon-hydrogen (C-H) bond. When this C-H bond cleavage is the rate-determining step of the metabolic reaction, replacing hydrogen with its heavier isotope, deuterium, can significantly slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).
Theoretical Framework: The Kinetic Isotope Effect in Phenothiazine Metabolism
The primary kinetic isotope effect occurs when a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. In the case of Phenothiazine-d8, the substitution of hydrogen with deuterium at all eight positions on the aromatic rings is of interest. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.
The metabolism of phenothiazine by CYP enzymes proceeds through several pathways, with two of the most prominent being sulfoxidation and aromatic hydroxylation.
-
Sulfoxidation: This reaction occurs at the sulfur atom of the phenothiazine core and does not involve the cleavage of a C-H bond. Consequently, no significant primary kinetic isotope effect is expected for this metabolic route when comparing phenothiazine with this compound.
-
Aromatic Hydroxylation: This process involves the insertion of a hydroxyl group onto one of the aromatic rings. The accepted mechanism for this reaction involves the abstraction of a hydrogen atom from the aromatic ring by a highly reactive oxygen species within the CYP enzyme active site, followed by the "rebound" of a hydroxyl group to the resulting radical.[1][2] If this C-H bond cleavage is the rate-limiting step, a significant primary KIE is anticipated. For CYP-catalyzed aliphatic and aromatic hydroxylation reactions, deuterium KIE values (kH/kD) can be substantial, often in the range of 8 to 10, indicating a significant reduction in the rate of metabolism for the deuterated compound.[1]
The presence of a significant KIE in the metabolism of this compound would suggest that aromatic hydroxylation is a rate-determining pathway. This has important implications for drug design, as selective deuteration can be used to "shield" a molecule from metabolic attack at a specific site, potentially leading to improved bioavailability, a longer half-life, and a more favorable overall pharmacokinetic profile.[3][4]
Metabolic Pathways of Phenothiazine
The metabolic fate of phenothiazine is complex and involves multiple enzymatic pathways. The following diagram illustrates the primary routes of metabolism and indicates where a kinetic isotope effect would be expected for this compound.
Quantitative Data on Kinetic Isotope Effects
As of the latest review of scientific literature, specific quantitative data (e.g., kH/kD values) for the kinetic isotope effect of this compound have not been published. However, based on analogous CYP-mediated hydroxylation reactions, a significant primary KIE is anticipated. The table below provides a template for how such data would be presented.
| Compound | Metabolic Pathway | Enzyme System | kH/kD (Rate H / Rate D) | Reference |
| Phenothiazine vs. This compound | Aromatic Hydroxylation | Human Liver Microsomes | Data Not Available | N/A |
| Phenothiazine vs. This compound | Sulfoxidation | Human Liver Microsomes | Data Not Available (Expected to be ~1) | N/A |
Experimental Protocol: In Vitro Metabolic Stability Assay to Determine KIE
The following protocol outlines a general methodology for determining the kinetic isotope effect of this compound compared to its non-deuterated counterpart using human liver microsomes (HLMs). This type of assay is a standard approach in drug metabolism studies.
1. Objective: To compare the rates of metabolism of phenothiazine and this compound by human liver microsomal enzymes and to calculate the kinetic isotope effect for the relevant metabolic pathways.
2. Materials:
-
Phenothiazine
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample preparation)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Experimental Workflow:
The diagram below illustrates the general workflow for conducting an in vitro metabolic stability assay to determine the KIE.
4. Detailed Procedure:
-
Preparation of Incubation Mixtures:
-
In separate wells of a 96-well plate, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL final protein concentration) and either phenothiazine or this compound (e.g., 1 µM final concentration) in potassium phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.
-
-
Reaction Initiation:
-
Initiate the metabolic reactions by adding the NADPH regenerating system to each well. The 0-minute time point should be quenched immediately after the addition of the NADPH system.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound (phenothiazine or this compound) and the formation of key metabolites (e.g., sulfoxide and hydroxylated products) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time for both phenothiazine and this compound.
-
Determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) for each compound from the slope of the linear regression line.
-
The kinetic isotope effect (kH/kD) can be calculated as the ratio of the intrinsic clearance of phenothiazine to that of this compound (kH/kD = CLint(H) / CLint(D)).
-
Similarly, the rates of formation of the hydroxylated metabolites for the deuterated and non-deuterated compounds can be compared to determine the KIE for that specific pathway.
-
Conclusion
The study of the kinetic isotope effect of this compound offers valuable insights into its metabolic fate and provides a powerful tool for rational drug design. While direct experimental data remains to be published, a strong theoretical basis suggests that a significant KIE will be observed for the aromatic hydroxylation pathway, driven by the C-H bond cleavage that is characteristic of this CYP-mediated reaction. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate this phenomenon. A thorough understanding of the KIE can enable the development of next-generation phenothiazine derivatives with optimized pharmacokinetic properties, ultimately leading to safer and more effective therapies.
References
Commercial Sources and Technical Applications of High-Purity Phenothiazine-d8: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis. This technical guide provides an in-depth overview of the commercial sources for high-purity Phenothiazine-d8, a deuterated analog of the antipsychotic drug phenothiazine, and details its application in modern analytical methodologies.
This compound serves as an ideal internal standard for the quantification of phenothiazine and its derivatives in various biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variability.[1][2]
Commercial Availability and Specifications
Several reputable suppliers offer high-purity this compound for research and analytical purposes. The table below summarizes the key specifications from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity and isotopic enrichment data.
| Supplier | Product Number/CAS | Stated Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight |
| MedChemExpress | HY-Y0055S | 99.0%[3] | Not specified on website | C₁₂HD₈NS | 207.32 |
| BOC Sciences | 1219803-41-4 | 95% by HPLC[] | 98% atom D[] | C₁₂HD₈NS | 207.32 |
| LGC Standards | TRC-P318041 | Not specified | Not specified | C₁₂D₉NS | 208.327 |
Note: Data is sourced from publicly available information on supplier websites and may vary between batches. A sample Certificate of Analysis for a deuterated compound from MedChemExpress indicates that detailed information, including HPLC purity and isotopic enrichment, is provided with the product.[5]
Physicochemical Properties of Phenothiazine (Non-deuterated)
The following data for non-deuterated phenothiazine can be used as a reference. The deuterated form will have very similar properties, with a slight increase in molecular weight.
| Property | Value | Reference |
| Melting Point | 185 °C | [6] |
| Boiling Point | 371 °C | [6] |
| Appearance | Yellow to green solid | [6] |
| Solubility | Soluble in acetone, benzene, and ether | [6] |
Experimental Protocols: Quantitative Analysis using this compound
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of phenothiazine and related antipsychotic drugs in biological samples such as plasma, serum, and whole blood.[7][8]
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins and phospholipids.[9][10][11] Common techniques include:
-
Protein Precipitation (PPT): This is the simplest method.
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 1-2 minutes to precipitate proteins.[9]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and either inject directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.[9]
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT.
-
To 100 µL of plasma or serum, add the this compound internal standard.
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).[8]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and allows for sample concentration.
-
Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.
-
Load the plasma or serum sample (pre-treated with the internal standard and diluted with a weak buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger, often basic, organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method for phenothiazine quantification. Method development and optimization are crucial for achieving desired performance.
-
Liquid Chromatography (LC):
-
Column: A C18 or biphenyl reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[12]
-
Gradient Elution: A typical gradient might start at 20-30% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.[13][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both phenothiazine and this compound by infusing the individual standards into the mass spectrometer.
-
Phenothiazine (C₁₂H₉NS, MW: 199.27): The protonated molecule [M+H]⁺ at m/z 200.05 would be the precursor ion. Product ions would be determined experimentally.
-
This compound (C₁₂HD₈NS, MW: 207.32): The protonated molecule [M+D]⁺ or [M+H]⁺ at approximately m/z 208.1 would be the precursor ion.
-
-
Instrument Parameters: Gas temperatures, gas flows, and collision energies must be optimized for the specific instrument and analytes.[15]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound.
Caption: Experimental workflow for quantitative analysis using this compound.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]
- 8. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. gcms.cz [gcms.cz]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. phenomenex.com [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
Methodological & Application
Application Note: Quantitative Analysis of Phenothiazines in Human Plasma using Phenothiazine-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Phenothiazine-d8, is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the robustness and reliability of the quantitative results.[3][4]
This application note provides a detailed protocol for the quantitative analysis of phenothiazines (e.g., Chlorpromazine) in human plasma using this compound as an internal standard. The methodology described herein includes a comprehensive sample preparation procedure, optimized LC-MS/MS conditions, and validation data.
Principle of the Method
The method involves the extraction of the target phenothiazine and the this compound internal standard from human plasma using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[4]
-
Sample Loading: To 500 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of distilled water containing 5% methanol to remove interfering substances.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
LC System: Agilent 1200 HPLC or equivalent[5]
-
Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent[6]
-
Mobile Phase A: 0.1% Formic acid in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient:
Time (min) %B 0.0 20 5.0 80 5.1 20 | 8.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Chlorpromazine 319.1 86.1 25 | this compound | 208.1 | 166.1 | 30 |
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of representative phenothiazines using a deuterated internal standard.
Table 1: Method Validation Parameters for Chlorpromazine Analysis
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[7] |
| Accuracy (% Recovery) | 94.1 - 102.5%[7] |
| Precision (% RSD) | < 10%[7] |
Table 2: Recovery Data for Phenothiazines from Human Plasma
| Compound | Spiked Concentration (ng/mL) | Recovery (%) |
| Chlorpromazine | 10 | 95.2 |
| 50 | 98.1 | |
| 150 | 96.5 | |
| Promethazine | 10 | 92.8 |
| 50 | 96.4 | |
| 150 | 94.7 |
Visualizations
Caption: Experimental workflow for quantitative analysis of phenothiazines.
Caption: Simplified signaling pathway of phenothiazine action.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of phenothiazines in human plasma using this compound as an internal standard. The detailed protocol and performance data demonstrate that this method is suitable for a variety of applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for these demanding applications.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Phenothiazine-d8 as an Internal Standard in GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenothiazine and its derivatives in various biological matrices is crucial in clinical and forensic toxicology, as well as in pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Phenothiazine-d8, a deuterated analog of phenothiazine, serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS methods for the analysis of phenothiazine.
Principle of Internal Standardization with this compound
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. By comparing the detector response of the analyte to that of the internal standard, variations introduced during the analytical process can be compensated. A deuterated internal standard like this compound is the gold standard for mass spectrometry-based quantification because it co-elutes with the analyte and has nearly identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[1]
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
A logical workflow for developing and validating a quantitative GC-MS method using an internal standard is outlined below.
Caption: A general workflow for the development and validation of a quantitative GC-MS method using an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Phenothiazine Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of phenothiazine standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Store at 2-8°C, protected from light.
1.2. This compound Internal Standard Stock Solution (100 µg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Store at 2-8°C, protected from light.
1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the phenothiazine stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for liquid-liquid extraction (LLE) for blood samples and solid-phase extraction (SPE) for urine samples.
2.1. Liquid-Liquid Extraction (LLE) from Blood/Plasma/Serum:
-
To 1 mL of blood, plasma, or serum sample in a glass tube, add 50 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Add 1 mL of 1 M sodium hydroxide to alkalize the sample (pH > 9).
-
Add 5 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.
2.2. Solid-Phase Extraction (SPE) from Urine:
-
To 2 mL of urine sample, add 50 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.
Caption: Workflow for Liquid-Liquid and Solid-Phase Extraction.
GC-MS Parameters
The following are suggested starting parameters and can be optimized for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Phenothiazine: m/z 199 (quantifier), 171, 167 (qualifiers)This compound: m/z 207 (quantifier) |
Data Presentation and Method Validation
A comprehensive validation of the GC-MS method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized in the table below. The provided data are representative values based on similar analyses of phenothiazine derivatives.[2]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 110% |
Signaling Pathways and Logical Relationships
The primary role of this compound is to act as an internal standard to ensure the accuracy and precision of the quantitative analysis. The logical relationship in this process is straightforward: the known quantity of the internal standard provides a reference against which the unknown quantity of the analyte is measured, correcting for any variability in the analytical procedure.
Caption: The logical flow of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenothiazine in various biological matrices by GC-MS. The detailed protocols and validation parameters presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the analytical results.
References
Application of Phenothiazine-d8 in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and quantifying components in a sample. In quantitative NMR (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration determination. The use of internal standards is crucial for precise and reproducible qNMR measurements.[1][2] An ideal internal standard is chemically inert, stable, has a simple spectrum with signals that do not overlap with the analyte, and is soluble in the chosen deuterated solvent.[1][3]
Phenothiazine-d8, a deuterated analog of phenothiazine, serves as an excellent internal standard for the quantification of organic molecules, particularly those containing aromatic protons. Its deuterated nature minimizes its own proton NMR signals, reducing spectral overlap and simplifying the analysis of the compound of interest. This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy.
Key Advantages of this compound as an Internal Standard
-
Reduced Spectral Overlap: The deuterium atoms in this compound have a different resonance frequency than protons, resulting in a ¹H NMR spectrum with significantly reduced signal intensity from the standard itself. This provides a clear spectral window for the analyte's signals.
-
Chemical Inertness: Phenothiazine is a stable heterocyclic compound, and its deuterated form is expected to exhibit similar chemical stability, making it unreactive towards a wide range of analytes and NMR solvents.[4]
-
Distinct Aromatic Signals: The residual, non-deuterated protons on the phenothiazine scaffold, if any, or the ¹³C satellite peaks can provide a reference signal in a distinct region of the spectrum, often in the aromatic region, which can be advantageous when quantifying aromatic analytes.
-
Good Solubility: Phenothiazine and its derivatives are generally soluble in common organic deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1]
Data Presentation
The following table summarizes hypothetical quantitative data from a qNMR experiment using this compound as an internal standard to determine the purity of an analyte.
| Analyte | Analyte Integral (I_analyte) | Analyte Protons (N_analyte) | This compound Integral (I_std) | This compound Protons (N_std) | Analyte Purity (w/w %) |
| Sample A | 5.25 | 2 | 1.00 | 1 (hypothetical residual proton) | 98.5 |
| Sample B | 3.18 | 1 | 1.00 | 1 (hypothetical residual proton) | 99.2 |
| Sample C | 8.04 | 4 | 1.00 | 1 (hypothetical residual proton) | 97.9 |
Note: The purity is calculated using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Experimental Protocols
Protocol 1: Preparation of the Internal Standard Stock Solution
A stock solution of this compound allows for consistent and accurate addition to multiple samples.
Materials:
-
This compound (high purity, ≥98%)
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)
-
Analytical balance (accurate to ±0.01 mg)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh a known amount of this compound (e.g., 20 mg) using an analytical balance.
-
Transfer the weighed this compound into a 10 mL volumetric flask.
-
Add the deuterated solvent to the flask, dissolving the this compound completely.
-
Carefully add more solvent to bring the volume to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a clean, dry glass vial with a PTFE-lined cap for storage. Store in a cool, dark place.
Protocol 2: Sample Preparation for qNMR Analysis
This protocol outlines the steps for preparing a sample for qNMR analysis using the internal standard stock solution.
Materials:
-
Analyte of interest
-
This compound stock solution
-
Deuterated NMR solvent
-
Analytical balance
-
NMR tube and cap
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh a known amount of the analyte (e.g., 5-20 mg) directly into a clean, dry vial.
-
Using a calibrated pipette, add a precise volume of the this compound stock solution to the vial containing the analyte.
-
Add an appropriate amount of the deuterated solvent to dissolve both the analyte and the internal standard completely. The final volume should be suitable for the NMR spectrometer (typically 0.6-0.7 mL).
-
Vortex or gently shake the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer the solution to an NMR tube and cap it securely.
Protocol 3: NMR Data Acquisition
Proper NMR data acquisition parameters are critical for obtaining accurate quantitative results.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being quantified. A longer delay (7-10 times T₁) is recommended for higher accuracy.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
Receiver Gain: The receiver gain should be set to a level that avoids signal clipping.
-
Spectral Width: The spectral width should be wide enough to encompass all signals of interest.
-
Temperature: Maintain a constant and controlled temperature throughout the experiment.
Protocol 4: Data Processing and Quantification
Accurate data processing is as important as data acquisition for reliable quantification.
Software:
-
Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs)
Procedure:
-
Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
-
Integration:
-
Select a well-resolved, non-overlapping signal for the analyte and for this compound.
-
Integrate the selected signals. The integration regions should be set to cover the entire peak, typically at least 20 times the peak width at half-height.
-
-
Purity Calculation: Use the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and the internal standard to calculate the purity of the analyte using the formula provided in the Data Presentation section.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals engaged in quantitative NMR analysis. Its properties as a deuterated internal standard offer significant advantages in reducing spectral complexity and improving the accuracy of quantification. By following the detailed protocols outlined in these application notes, users can confidently employ this compound to obtain reliable and reproducible qNMR results for a wide range of organic compounds.
References
Application Notes & Protocols: Quantitative Analysis of Phenothiazine Drugs using Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Accurate quantification of these compounds in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Phenothiazine-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of representative phenothiazine drugs in human plasma using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of key phenothiazine drugs using a deuterated internal standard. The data presented is a compilation from various studies and represents typical method performance.
Table 1: LC-MS/MS Method Validation Parameters for Representative Phenothiazine Drugs.
| Analyte | Matrix | Internal Standard | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Chlorpromazine | Human Plasma | Chlorpromazine-d6 | 0.5 - 200 | 0.5 | 94.1 - 102.5 | < 10 |
| Thioridazine | Human Plasma | Thioridazine-d3 | 10 - 2000 | 10 | 95.0 - 105.0 | < 15 |
| Fluphenazine | Human Plasma | Fluphenazine-d8 | 0.1 - 50 | 0.1 | 92.0 - 108.0 | < 10 |
| Perphenazine | Human Plasma | Perphenazine-d8 | 0.2 - 100 | 0.2 | 90.0 - 110.0 | < 15 |
Data compiled from multiple sources for illustrative purposes.
Signaling Pathway: Phenothiazine Mechanism of Action
Phenothiazine drugs primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism blocks the binding of dopamine, leading to a downstream modulation of intracellular signaling cascades. The following diagram illustrates the simplified signaling pathway.
Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.
Experimental Workflow
The following diagram outlines the typical workflow for the quantitative analysis of phenothiazine drugs in a biological matrix from sample receipt to final data reporting.
Caption: General workflow for bioanalytical method validation and sample analysis.
Experimental Protocols
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each phenothiazine drug standard and this compound internal standard (IS).
-
Dissolve in methanol to a final volume of 10.0 mL to obtain 1 mg/mL primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol:water (50:50, v/v) to achieve concentrations for spiking into the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Curve Standards:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations covering the desired linear range (e.g., 0.5, 1, 5, 10, 50, 100, 150, 200 ng/mL).
-
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is for the extraction of phenothiazines from human plasma using a generic C18 SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 500 µL of each plasma sample, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing:
-
1 mL of methanol
-
1 mL of deionized water
-
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10, v/v).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instruments and phenothiazine analytes.
Table 2: Suggested LC-MS/MS Parameters.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for specific instrument |
| MRM Transitions | To be determined by infusing individual standards (e.g., Chlorpromazine: 319.1 -> 86.1; Chlorpromazine-d6: 325.1 -> 92.1) |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of phenothiazine drugs in biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for this important class of therapeutic agents. Adherence to proper validation guidelines is essential to ensure the reliability of the generated data.
Application Note: High-Throughput Analysis of Phenothiazine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of phenothiazine in human plasma. The method utilizes phenothiazine-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development settings. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its reliability for the determination of phenothiazine concentrations in a complex biological matrix.
Introduction
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and other sources of variability, thereby improving the accuracy and precision of the quantitative results. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of phenothiazine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Phenothiazine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of phenothiazine and this compound were prepared in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: A series of working standard solutions of phenothiazine were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations over the desired linear range. Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations.
Sample Preparation Protocol: A simple protein precipitation method was used for sample preparation.[2][3][4]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Phenothiazine | 200.1 | 168.1 | 100 | 25 |
| This compound (IS) | 208.1 | 176.1 | 100 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of phenothiazine in human plasma. The use of a deuterated internal standard ensured the reliability of the results by compensating for matrix effects and any variability in the sample preparation and injection process.
Chromatography
Under the described chromatographic conditions, phenothiazine and this compound were well-retained and eluted with symmetrical peak shapes. The retention time for both analytes was approximately 2.5 minutes. The total run time of 5 minutes allows for high-throughput analysis.
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Table 4: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) greater than 0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with acceptable precision and accuracy. The intra- and inter-day precision and accuracy were within the acceptable limits, demonstrating the reproducibility and reliability of the method. The recovery of phenothiazine from plasma was consistently above 85%.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of phenothiazine in human plasma. The use of this compound as an internal standard, combined with a straightforward protein precipitation sample preparation, provides a reliable and high-throughput analytical solution for researchers, scientists, and drug development professionals. The method is suitable for a variety of applications, including pharmacokinetic studies and therapeutic drug monitoring.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of phenothiazine.
Caption: Logical relationship of key steps in the LC-MS/MS method.
References
Application Notes and Protocols for the Analysis of Phenothiazine-d8 in Environmental Contaminant Analysis
Introduction
Phenothiazine, a heterocyclic organic compound, and its derivatives are utilized in a range of industrial and pharmaceutical applications. Consequently, these compounds can be introduced into the environment, becoming contaminants of concern in matrices such as water and soil. Accurate and reliable quantification of phenothiazine is crucial for environmental monitoring and risk assessment. The use of an isotopically labeled internal standard, Phenothiazine-d8, in conjunction with mass spectrometry-based methods, offers a robust approach to achieving high accuracy and precision in these analyses. This document provides detailed application notes and protocols for the determination of phenothiazine in environmental samples using this compound as an internal standard.
The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis in complex environmental samples.[1] By introducing a known amount of the isotopically labeled analyte (this compound) at the beginning of the sample preparation process, any loss of the target analyte during extraction and analysis can be accurately corrected. This is because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, ensuring they behave similarly throughout the analytical procedure.
Application I: Determination of Phenothiazine in Water Samples by LC-MS/MS
This method is suitable for the quantification of phenothiazine in various aqueous matrices, including wastewater, surface water, and groundwater.
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Upon collection, acidify the samples to a pH below 2 with sulfuric acid to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 14 days.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To a 500 mL water sample, add a known concentration of this compound internal standard (e.g., 100 ng/L).
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as acetonitrile or a mixture of chloroform and acetonitrile (e.g., 8:2 v/v).[2]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. Instrumental Analysis: LC-MS/MS
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.[2]
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenothiazine: Precursor ion [M+H]⁺ → Product ion(s)
-
This compound: Precursor ion [M+H]⁺ → Product ion(s) (Note: Specific MRM transitions should be optimized in the laboratory.)
-
-
4. Quantification:
-
Create a calibration curve using standards of unlabeled phenothiazine fortified with a constant concentration of this compound.
-
Calculate the concentration of phenothiazine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method Validation and Performance
The following table summarizes typical performance data for the analysis of phenothiazine derivatives in aqueous samples, which can be used as a reference for method validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Recovery | 65.1 - 92.1% | [2] |
| Limit of Detection (LOD) | 0.017 - 0.30 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/mL | - |
| Precision (RSD) | < 15% | [2] |
(Note: These values are for phenothiazine derivatives in biological fluids and should be re-established for phenothiazine in environmental water matrices during method validation.)
Application II: Determination of Phenothiazine in Soil and Sediment Samples by GC-MS
This method is suitable for the quantification of phenothiazine in solid environmental matrices like soil and sediment.
Experimental Protocol
1. Sample Collection and Preparation:
-
Collect soil or sediment samples and store them in glass jars at 4°C.
-
Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.
2. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Spiking: To 10 g of the homogenized soil sample, add a known amount of this compound internal standard.
-
Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.[4]
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.[4]
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
3. Instrumental Analysis: GC-MS
-
Gas Chromatograph Conditions:
-
Column: A capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Phenothiazine: Molecular ion and characteristic fragment ions.
-
This compound: Molecular ion and characteristic fragment ions. (Note: Specific ions should be selected and optimized based on the mass spectra of the compounds.)
-
-
4. Quantification:
-
Prepare a calibration curve by analyzing standards of unlabeled phenothiazine with a constant concentration of this compound.
-
Quantify the phenothiazine concentration in the soil extracts based on the ratio of the integrated peak areas of the analyte to the internal standard.
Method Validation and Performance
The following table provides expected performance characteristics for a QuEChERS-based GC-MS method for organic contaminants in soil.
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Recovery | 70 - 120% | [4][6] |
| Limit of Detection (LOD) | 0.024 - 6.25 ng/g | [5] |
| Limit of Quantification (LOQ) | < 50 ng/g | [5] |
| Precision (RSD) | < 20% | [4] |
(Note: These values are general for pesticide analysis using QuEChERS and should be specifically determined for phenothiazine during method validation.)
Visualizations
Caption: Workflow for Phenothiazine Analysis in Water.
Caption: Workflow for Phenothiazine Analysis in Soil.
Caption: Principle of Isotope Dilution Mass Spectrometry.
The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of phenothiazine in environmental samples. The detailed protocols for water and soil analysis using LC-MS/MS and GC-MS, respectively, serve as a robust foundation for environmental laboratories. It is imperative that each laboratory validates these methods according to their specific instrumentation and quality assurance protocols to ensure the generation of high-quality environmental data.
References
- 1. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Clinical Toxicology Screening of Phenothiazines using Phenothiazine-d8 Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative screening of common phenothiazine drugs in human plasma and urine for clinical toxicology applications. The method utilizes a simple and efficient sample preparation protocol followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Phenothiazine-d8 is employed as an internal standard to ensure accuracy and precision in quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in toxicological analysis.
Introduction
Phenothiazines are a class of antipsychotic drugs used in the treatment of various psychiatric disorders. Due to their narrow therapeutic window and potential for toxicity, rapid and accurate quantification in biological matrices is crucial for clinical toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification as it co-elutes with the target analytes and compensates for variations during sample preparation and instrument analysis.[1] This method provides a high-throughput approach for the simultaneous analysis of multiple phenothiazines in plasma and urine.
Experimental
Materials and Reagents
-
Phenothiazine standards (e.g., Chlorpromazine, Promethazine, Thioridazine, etc.)
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation
A critical step in the analysis of biological samples is the preparation of the sample to remove interferences and concentrate the analytes of interest. Two common methods for the extraction of phenothiazines from plasma and urine are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid Phase Extraction (SPE) for Plasma and Urine
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of a 1 µg/mL solution of this compound in methanol. Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma and Urine
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of a 1 µg/mL solution of this compound in methanol. Add 100 µL of 1M sodium hydroxide and vortex for 10 seconds.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to achieve sensitive and selective quantification of the target phenothiazines.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Selected Phenothiazines and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Chlorpromazine | 319.1 | 86.1 | 233.0 | 25 |
| Promethazine | 285.1 | 86.1 | 198.1 | 20 |
| Thioridazine | 371.2 | 98.1 | 126.1 | 30 |
| Fluphenazine | 438.2 | 113.1 | 309.1 | 35 |
| Perphenazine | 404.2 | 141.1 | 263.1 | 30 |
| This compound (IS) | 208.1 | 165.1 | 137.1 | 30 |
Note: MRM transitions should be optimized for the specific instrument used.
Results and Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Table 3: Method Validation Parameters
| Analyte | Calibration Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Chlorpromazine | 1 - 500 | >0.995 | 0.5 | 1 | 85 - 95 |
| Promethazine | 1 - 500 | >0.995 | 0.5 | 1 | 88 - 98 |
| Thioridazine | 2 - 1000 | >0.994 | 1 | 2 | 82 - 93 |
| Fluphenazine | 0.5 - 250 | >0.996 | 0.2 | 0.5 | 90 - 102 |
| Perphenazine | 0.5 - 250 | >0.996 | 0.2 | 0.5 | 87 - 97 |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
References
Application Notes and Protocols for the Quantification of Antipsychotics in Plasma Using Phenothiazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of antipsychotic medications is crucial for optimizing treatment efficacy, minimizing adverse effects, and ensuring patient compliance. This document provides a detailed application note and protocol for the quantification of a panel of common antipsychotics in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenothiazine-d8 as a representative internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[1][2]
The methods detailed below are based on established principles of bioanalytical method validation and are intended to provide a comprehensive guide for researchers in clinical and forensic toxicology, as well as for professionals in the pharmaceutical industry involved in the development and monitoring of antipsychotic drugs.
Signaling Pathway of Antipsychotic Action
Most antipsychotic drugs exert their therapeutic effect by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. The following diagram illustrates the simplified signaling cascade associated with the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR).
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The general workflow for the quantification of antipsychotics in plasma involves sample preparation, LC separation, and MS/MS detection. The following diagram outlines the key steps of this process.
Caption: Experimental Workflow for Antipsychotic Quantification.
Quantitative Data
The following tables summarize typical calibration ranges and lower limits of quantification (LLOQ) for a selection of antipsychotic drugs that can be analyzed using a method with a deuterated internal standard. While this compound is a suitable internal standard for many phenothiazine-class antipsychotics due to its structural similarity, for a broader panel, a mixture of deuterated internal standards corresponding to each analyte is ideal for the most accurate quantification.[2] The data presented here is compiled from various validated LC-MS/MS methods.[1][3]
Table 1: Typical Calibration Ranges for Antipsychotic Drugs in Plasma
| Antipsychotic Drug | Chemical Class | Calibration Range (ng/mL) |
| Chlorpromazine | Phenothiazine | 10.0 - 600.0[3] |
| Fluphenazine | Phenothiazine | 0.5 - 90[1] |
| Perphenazine | Phenothiazine | 1 - 100 |
| Thioridazine | Phenothiazine | 10 - 1000 |
| Haloperidol | Butyrophenone | 0.2 - 90[1] |
| Risperidone | Benzisoxazole | 2.5 - 150.0[3] |
| Paliperidone | Benzisoxazole | 5.0 - 300.0[3] |
| Olanzapine | Thienobenzodiazepine | 5.0 - 300.0[3] |
| Quetiapine | Dibenzothiazepine | 25.0 - 1500.0[3] |
| Aripiprazole | Quinolinone | 25.0 - 1500.0[3] |
| Clozapine | Dibenzodiazepine | 25.0 - 1500.0[3] |
| Ziprasidone | Benzisothiazolyl piperazine | 10.0 - 600.0[3] |
Table 2: Lower Limits of Quantification (LLOQ) for Antipsychotic Drugs in Plasma
| Antipsychotic Drug | LLOQ (ng/mL) |
| Chlorpromazine | 10.0[3] |
| Fluphenazine | 0.5[1] |
| Perphenazine | 0.5 |
| Thioridazine | 1.0 |
| Haloperidol | 0.2[1] |
| Risperidone | 2.5[3] |
| Paliperidone | 5.0[3] |
| Olanzapine | 5.0[3] |
| Quetiapine | 25.0[3] |
| Aripiprazole | 25.0[3] |
| Clozapine | 25.0[3] |
| Ziprasidone | 10.0[3] |
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of antipsychotic drugs and this compound.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid and ammonium acetate.
-
Plasma: Drug-free human plasma.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each antipsychotic and this compound by dissolving the pure substance in methanol.
-
Working Standard Mixture: Prepare a series of working standard mixtures by diluting the stock solutions with methanol to achieve the desired calibration curve concentrations.[3]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.[3]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution.[3]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[3]
-
Transfer 40 µL of the clear supernatant to a new tube or well plate.[3]
-
Add 200 µL of purified water to the supernatant.[3]
-
Vortex for 1 minute before injection into the LC-MS/MS system.[3]
Liquid Chromatography (LC) Conditions
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[3]
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.5 min: Hold at 5% A
-
3.5-3.6 min: Linear gradient back to 95% A
-
3.6-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[3]
-
Injection Volume: 2.0 µL.[3]
Mass Spectrometry (MS/MS) Conditions
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 400°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 25 psi
-
Heater Gas (GS2): 20 psi
-
-
MRM Transitions: The precursor and product ions for each antipsychotic and this compound need to be optimized. The following table provides representative MRM transitions.
Table 3: Representative MRM Transitions for Selected Antipsychotics and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorpromazine | 319.1 | 86.1 | 35 |
| Haloperidol | 376.2 | 165.1 | 25 |
| Risperidone | 411.2 | 191.1 | 30 |
| Olanzapine | 313.2 | 256.1 | 28 |
| Quetiapine | 384.2 | 253.1 | 32 |
| Aripiprazole | 448.2 | 285.2 | 22 |
| This compound (IS) | 208.1 | 164.1 | 40 |
Note: The optimal collision energies may vary between different mass spectrometer instruments and should be determined empirically.
Conclusion
The described LC-MS/MS method using protein precipitation for sample preparation and this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of a panel of antipsychotic drugs in human plasma. This methodology is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis, enabling clinicians and researchers to make informed decisions for personalized medicine in the treatment of psychiatric disorders. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required in these applications.
References
- 1. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling in Drug Metabolism Studies with Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique in drug metabolism and pharmacokinetics (DMPK) studies, providing an invaluable tool for elucidating the metabolic fate of xenobiotics.[1][2] The use of stable isotopes, such as deuterium (²H), offers a safe and effective way to trace drug molecules and their metabolites in complex biological matrices.[1][3] Deuterium-labeled compounds are chemically similar to their parent molecules but possess a higher mass, allowing for their sensitive and specific detection by mass spectrometry (MS).[4][5] The substitution of hydrogen with deuterium can also influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which can lead to altered pharmacokinetic profiles, such as increased metabolic stability and half-life.[6][7][8]
Phenothiazine and its derivatives are a class of antipsychotic drugs that undergo extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[9][10] Common metabolic pathways include N-dealkylation, hydroxylation, and S-oxidation.[11][12][13] This application note provides detailed protocols for the use of Phenothiazine-d8, a deuterated analog of Phenothiazine, in in vitro and in vivo drug metabolism studies. The inclusion of this compound as an internal standard ensures accurate quantification of the parent drug and its metabolites, and allows for a comparative analysis of the pharmacokinetic properties of the deuterated versus the non-deuterated compound.
Core Principles of Isotopic Labeling in Drug Metabolism
Stable isotope labeling, particularly with deuterium, is a cornerstone of modern drug discovery and development for several key reasons:
-
Internal Standards for Quantitative Analysis: Deuterated analogs of a drug are considered the gold standard for use as internal standards in LC-MS/MS-based bioanalysis. Since they share near-identical physicochemical properties with the analyte, they co-elute during chromatography and experience similar ionization effects, effectively correcting for variations in sample preparation and instrument response.[14]
-
Metabolite Identification: By administering a 1:1 mixture of the labeled (e.g., this compound) and unlabeled drug, metabolites can be readily identified by their characteristic doublet peaks in the mass spectrum, which are separated by the mass difference corresponding to the number of deuterium atoms.
-
Elucidation of Metabolic Pathways: The use of isotopically labeled compounds allows for the unambiguous tracing of metabolic pathways, helping to identify the sites of metabolic modification on the drug molecule.[2][4]
-
Assessment of Pharmacokinetic Profiles: Comparing the pharmacokinetic parameters of a deuterated drug with its non-deuterated counterpart can reveal the impact of the kinetic isotope effect on its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]
Experimental Protocols
In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of this compound in human liver microsomes (HLMs).
Materials:
-
This compound
-
Phenothiazine (for comparison)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally related but chromatographically distinct compound)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound and Phenothiazine in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds at 100 µM in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Quantitative Data Summary: In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenothiazine | 25.3 ± 2.1 | 27.4 ± 2.3 |
| This compound | 48.7 ± 3.5 | 14.2 ± 1.2 |
Data are presented as mean ± standard deviation (n=3).
In Vivo Pharmacokinetic Study of this compound in Rats
This protocol describes a single-dose oral pharmacokinetic study of this compound in rats, with a comparison to non-deuterated Phenothiazine.
Materials:
-
This compound
-
Phenothiazine
-
Male Wistar rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Internal Standard (a suitable deuterated analog of a different compound)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Divide the rats into two groups (n=4-6 per group).
-
Administer a single oral dose of either Phenothiazine (e.g., 10 mg/kg) or this compound (10 mg/kg) suspended in the vehicle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of Phenothiazine or this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software. Key parameters include:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
-
CL/F (apparent total body clearance)
-
Vd/F (apparent volume of distribution)
-
Quantitative Data Summary: In Vivo Pharmacokinetics in Rats (Oral Administration)
| Parameter | Phenothiazine | This compound |
| Cmax (ng/mL) | 450 ± 65 | 680 ± 82 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| AUC₀₋₂₄ (ng*h/mL) | 3200 ± 450 | 5800 ± 610 |
| t½ (h) | 4.2 ± 0.8 | 7.5 ± 1.1 |
| CL/F (L/h/kg) | 3.1 ± 0.4 | 1.7 ± 0.2 |
| Vd/F (L/kg) | 18.5 ± 2.5 | 18.2 ± 2.3 |
Data are presented as mean ± standard deviation (n=5).
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Caption: Major metabolic pathways of phenothiazine.
Conclusion
The use of this compound in drug metabolism studies provides a robust and reliable method for the accurate quantification of the parent drug and its metabolites. The experimental protocols detailed in this application note offer a framework for conducting both in vitro and in vivo studies to assess the metabolic stability and pharmacokinetic profile of this deuterated compound. The comparative data presented highlights the potential impact of isotopic labeling on the metabolic fate of phenothiazine, demonstrating the utility of this approach in drug development to potentially improve the properties of a drug candidate. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and analytical instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Phenothiazine-d8 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated analogs, such as Phenothiazine-d8, offers significant advantages in absorption, distribution, metabolism, and excretion (ADME) studies. By replacing eight hydrogen atoms with deuterium, this compound becomes distinguishable from its non-deuterated counterpart by mass spectrometry, while maintaining nearly identical physicochemical properties. This allows it to be used as a tracer to study the in vivo fate of phenothiazine, providing more accurate and reliable data by minimizing inter-individual variability in experiments.[]
These application notes provide detailed protocols for utilizing this compound as a tracer in preclinical pharmacokinetic studies, from in-life procedures to bioanalytical quantification.
Principle of Deuterium Labeling in Pharmacokinetic Studies
The primary advantage of using a deuterated compound like this compound as a tracer lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.[2] Consequently, deuteration at metabolically active sites can result in:
-
Reduced rate of metabolism: This can lead to a longer half-life and increased systemic exposure (AUC) of the drug.[2][3]
-
Altered metabolic pathways: Deuteration might shift the metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[2]
By administering this compound and analyzing its concentration and the appearance of its metabolites over time, researchers can gain a precise understanding of the parent drug's pharmacokinetic profile.
Quantitative Pharmacokinetic Data
While specific, publicly available pharmacokinetic data for this compound is limited, the following table presents an exemplary dataset for a preclinical study in rats. This data is based on typical pharmacokinetic profiles of phenothiazines and the expected impact of deuteration as observed with other deuterated drugs, such as deuterated methadone which showed increased plasma concentration and reduced clearance compared to its non-deuterated form.[3] Researchers should generate their own data following the protocols outlined below.
Table 1: Exemplary Pharmacokinetic Parameters of Phenothiazine and this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Phenothiazine (Mean ± SD) | This compound (Exemplary Mean ± SD) |
| Cmax (ng/mL) | 850 ± 150 | 1050 ± 180 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 4500 ± 800 | 6300 ± 1100 |
| AUC (0-inf) (ng·h/mL) | 4800 ± 850 | 6800 ± 1200 |
| t½ (h) | 4.5 ± 1.0 | 6.5 ± 1.2 |
| CL/F (L/h/kg) | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Vd/F (L/kg) | 13.5 ± 2.5 | 14.0 ± 2.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Experimental Protocols
The following protocols provide a framework for conducting a pharmacokinetic study using this compound as a tracer in a rodent model.
Animal Model and Handling
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[4]
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.[4]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Formulation and Administration of this compound
-
Vehicle Selection: A suitable vehicle for oral administration should be chosen, for example, a suspension in 0.5% methylcellulose in water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 250g rat, administered at 1.25 mL).
-
Administration: Administer the this compound suspension accurately via oral gavage using a suitable gavage needle.[5][6] The volume of administration should be minimized, optimally around 5 mL/kg.[5]
Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
Sampling Technique: Serial blood samples (approximately 0.2-0.3 mL) can be collected from the saphenous or tail vein.[7] Anesthesia is generally not required for these methods, which is preferable for pharmacokinetic studies.[8]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for quantitative bioanalysis.[9][10]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Conditions (Exemplary):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9]
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Analysis Method: Non-compartmental analysis (NCA) is typically used to determine key pharmacokinetic parameters.[12]
-
Parameters to Calculate: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, CL/F, and Vd/F.[12]
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for a pharmacokinetic study using this compound.
Caption: ADME pathway of this compound tracer.
References
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gdddrjournal.com [gdddrjournal.com]
- 7. fda.gov [fda.gov]
- 8. Correction for non-ideal tracer pharmacokinetic disposition by disposition decomposition analysis (DDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Phenothiazines from Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of various phenothiazine derivatives in human plasma. The use of a deuterated internal standard, Phenothiazine-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method is suitable for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Phenothiazines are a class of antipsychotic drugs widely used in the treatment of psychiatric disorders. Accurate and sensitive quantification of these compounds in biological matrices is crucial for effective patient management and drug development. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to chromatographic analysis. This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability, thereby enhancing the reliability of quantitative results.
This protocol provides a step-by-step guide for the extraction of phenothiazines from human plasma using a C18 SPE cartridge, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Phenothiazine standards (e.g., Chlorpromazine, Levomepromazine, Prochlorperazine, etc.)
-
This compound internal standard (IS)
-
Human plasma (blank and patient samples)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Chloroform
-
C18 Solid-Phase Extraction Cartridges (e.g., Empore C18)[1]
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Internal Standard Spiking
Prepare a stock solution of this compound in methanol. A working solution is then prepared by diluting the stock solution with methanol to achieve a concentration that yields a consistent and stable response in the LC-MS/MS system.
Sample Preparation
-
Allow all samples (calibrators, quality controls, and unknown patient samples) to thaw to room temperature.
-
To 1 mL of each plasma sample in a centrifuge tube, add a predetermined amount of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds to ensure thorough mixing.
-
Add 2 mL of 0.1 M NaOH and 7 mL of distilled water.[1]
-
Vortex again for 30 seconds.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on the use of a C18 SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. Follow with a wash using 3 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove more polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or by passing air through it for 5-10 minutes to remove any residual water.
-
Elution: Elute the phenothiazines and the internal standard from the cartridge by passing 1 mL of a chloroform-acetonitrile mixture (8:2, v/v) through the sorbent bed.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a validated LC-MS/MS method. The specific chromatographic conditions and mass spectrometric parameters should be optimized for the target phenothiazines.
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of phenothiazines using SPE followed by LC-MS/MS.
Table 1: Recovery of Phenothiazines from Human Plasma
| Phenothiazine | Mean Recovery (%) |
| Perazine | 64.0 - 89.9[1] |
| Perphenazine | 64.0 - 89.9[1] |
| Prochlorperazine | 64.0 - 89.9[1] |
| Propericiazine | 64.0 - 89.9[1] |
| Thioproperazine | 64.0 - 89.9[1] |
| Trifluoperazine | 64.0 - 89.9[1] |
| Flupentixol | 64.0 - 89.9[1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Human Plasma
| Phenothiazine | LOD (µg/mL) | LOQ (µg/mL) |
| Perazine | 0.021 - 0.30[1] | Not Specified |
| Perphenazine | 0.021 - 0.30[1] | Not Specified |
| Prochlorperazine | 0.021 - 0.30[1] | Not Specified |
| Propericiazine | 0.021 - 0.30[1] | Not Specified |
| Thioproperazine | 0.021 - 0.30[1] | Not Specified |
| Trifluoperazine | 0.021 - 0.30[1] | Not Specified |
| Flupentixol | 0.021 - 0.30[1] | Not Specified |
Note: The presented data are examples and may vary depending on the specific laboratory conditions, instrumentation, and validation parameters.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of phenothiazines from human plasma.
Caption: Logical relationship demonstrating the role of the internal standard in SPE-LC/MS/MS.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Phenothiazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when using Phenothiazine-d8 as an internal standard in bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Analyte/Internal Standard (IS) Response Ratio | Differential Matrix Effects: The analyte and this compound may be experiencing different degrees of ion suppression or enhancement. | 1. Verify Co-elution: Ensure the analyte and this compound are co-eluting. Even slight chromatographic separation can lead to differential matrix effects.[1] 2. Post-Column Infusion Experiment: This can identify regions of significant ion suppression or enhancement in the chromatogram.[1][2] 3. Improve Sample Preparation: Utilize more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] |
| Poor Accuracy and Precision in QC Samples | Inadequate Compensation by IS: this compound may not be fully compensating for the matrix effects. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[1] 2. Evaluate Different Lots of Matrix: Assess matrix effects in at least six different lots of the biological matrix to ensure method robustness.[3] 3. Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[1][4] |
| Chromatographic Separation of this compound and Analyte | Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes alter the physicochemical properties of the molecule, leading to slight differences in retention time. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to improve co-elution. 2. Consider a Different Labeled Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard might be a better alternative as they are less prone to chromatographic shifts.[3] |
| Unexpected Analyte Peak in Blank Samples (Containing only IS) | Isotopic Contribution or Impurity in IS: The this compound standard may contain a small amount of the unlabeled analyte. | 1. Assess Isotopic Purity of IS: Analyze a solution of the this compound standard alone and monitor the mass transition of the unlabeled analyte.[1][5] 2. "Zero Sample" Test: Prepare a blank matrix sample with the IS at the working concentration and measure the analyte's peak area to quantify the contribution.[1] |
| Loss of Sensitivity (High LLOQ) | Severe Ion Suppression: The matrix effect is so strong that even with an internal standard, the analyte signal is significantly reduced.[6] | 1. Optimize Ion Source Parameters: Adjust settings like temperature, gas flows, and voltages to improve ionization efficiency. 2. Change Ionization Technique: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects. 3. Enhance Sample Cleanup: Employ more selective sample preparation methods to remove the specific interferences causing suppression.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine).[3] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in minimizing matrix effects?
A2: A SIL-IS like this compound is chemically almost identical to the analyte of interest.[1] Consequently, it is expected to co-elute chromatographically and experience nearly the same degree of matrix effects, as well as variability during sample extraction.[6] By using the ratio of the analyte's peak area to the IS's peak area for quantification, these variations are normalized, leading to more accurate and reliable results.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, this compound may not completely eliminate severe matrix effects.[6] Significant ion suppression can still lead to a loss of sensitivity and impact the lower limit of quantification (LLOQ).[6] Therefore, optimizing sample preparation and chromatographic conditions to minimize matrix effects remains a critical aspect of method development.
Q4: What are the key parameters to evaluate during method validation to assess matrix effects?
A4: During method validation, it is crucial to assess the matrix factor (MF), recovery (RE), and process efficiency (PE). The matrix factor is a quantitative measure of the matrix effect, while recovery evaluates the efficiency of the extraction process.[6]
Quantitative Assessment of Matrix Effects
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution) | A value close to 1 indicates no matrix effect. Values < 1 indicate ion suppression, and values > 1 indicate ion enhancement. The CV of the IS-normalized MF should be ≤15%. |
| Recovery (RE) | (Peak response of extracted sample) / (Peak response of post-extraction spiked sample) x 100% | Consistent and reproducible recovery is desired. |
| Process Efficiency (PE) | (Peak response of extracted sample) / (Peak response in neat solution) x 100% | Should be consistent across different lots of matrix. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to visualize chromatographic regions with ion suppression or enhancement.[1][2]
-
Preparation: Prepare a solution of the analyte and this compound in the mobile phase.
-
Infusion: Infuse this solution at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer ion source.
-
Injection: Inject a blank matrix sample that has been through the entire sample preparation process.
-
Monitoring: Monitor the signal of the infused analyte and IS throughout the chromatographic run.
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline at a specific retention time indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This method provides a quantitative measure of the matrix effect.[2][7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B
-
Process Efficiency (PE) = Mean Peak Area of Set C / Mean Peak Area of Set A
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting logic for issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Phenothiazine-d8 Signal Intensity: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity with Phenothiazine-d8 in analytical assays, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of my this compound internal standard?
Poor signal intensity of a deuterated internal standard (IS) like this compound can stem from several factors, broadly categorized as:
-
Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or detector fatigue can lead to a general decline in signal for all ions, including the IS.[1][2][3]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the IS, leading to inaccurate and variable signals.[1][4] This is one of the most common challenges in LC-MS analysis.[3][5]
-
Suboptimal Method Parameters: Incorrect LC-MS settings, such as mobile phase composition, gradient, or ion source parameters (e.g., temperature, gas flow), can negatively impact ionization efficiency.[4][6]
-
Standard Quality and Handling: The issue could be related to the standard itself, including low purity, degradation due to improper storage (e.g., exposure to light or temperature fluctuations), or repeated freeze-thaw cycles.[1][7][8]
-
Inappropriate Concentration: An IS concentration that is too low may result in a weak signal, while a concentration that is too high can lead to ion suppression of the analyte.[1][9]
Q2: How can I quickly determine if matrix effects are the cause of my low this compound signal?
A post-extraction spike analysis is a straightforward experiment to assess the impact of the sample matrix.[1]
-
Procedure: Prepare two sample sets. In Set A , spike this compound into a clean solvent (e.g., mobile phase). In Set B , extract a blank matrix sample first, and then spike this compound into the final extracted matrix at the same concentration as Set A.
-
Interpretation:
Q3: Can the deuterium label on this compound be lost during my experiment?
Yes, this is known as isotopic or hydrogen-deuterium (H/D) exchange. It can occur if deuterium atoms are located on labile sites (e.g., -OH, -NH groups) and are exposed to protic solvents or certain pH conditions.[10] This leads to a loss of the deuterated signal and a potential increase in the signal of the unlabeled analyte.[11] It is crucial to use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings.[1][10]
Q4: My this compound seems to elute at a slightly different retention time than the unlabeled Phenothiazine. Is this normal and can it cause problems?
Yes, a slight shift in retention time is a known phenomenon called the "deuterium isotope effect".[1] While often minor, this separation can become problematic if it causes the analyte and the IS to elute in different regions of ion suppression, leading to differential matrix effects and compromising quantification.[5][8] If this occurs, chromatographic conditions may need to be optimized to ensure co-elution.[11]
Comprehensive Troubleshooting Guide
If you are experiencing poor signal intensity with this compound, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting poor this compound signal intensity.
In-Depth Analysis & Solutions
Mass Spectrometer Optimization
A loss of signal is often linked to the instrument's state of cleanliness and its settings.[12] Regular maintenance and parameter optimization are critical for sustained performance.[9][13]
Key Parameters to Optimize: The ideal settings are compound-dependent.[2] A systematic optimization of ion source parameters can significantly enhance signal intensity.[14]
| Parameter | Typical Starting Point (ESI+) | Impact on Signal | Troubleshooting Action |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Affects droplet charging and spray stability. | Tune for maximum stable signal for this compound. |
| Drying Gas Temperature | 250 - 350 °C | Influences desolvation efficiency. Too high can cause degradation. | Optimize for best signal-to-noise.[14] |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation. | Adjust in conjunction with temperature.[14] |
| Nebulizer Pressure | 30 - 50 psi | Affects droplet size and spray stability. | Optimize for a stable and fine spray. |
Experimental Protocol: MS Parameter Optimization via Infusion
-
Prepare Solution: Create a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the mobile phase composition at the time of elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Tune: While monitoring the signal for the appropriate m/z, adjust one parameter at a time (e.g., capillary voltage, gas temperature, gas flow) to find the value that yields the highest and most stable signal intensity.[15]
-
Verify: After optimization, inject a known standard to confirm improved performance under chromatographic conditions.
Managing Matrix Effects
Matrix effects are a primary cause of signal variability and loss.[16][17] They occur when molecules from the sample matrix co-elute with the analyte and interfere with its ionization.[4]
Caption: Diagram illustrating how matrix components suppress analyte and IS ionization.
Solutions for Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[18]
-
Optimize Chromatography: Adjust the LC method (e.g., change the gradient, use a different column chemistry) to chromatographically separate this compound from the interfering matrix components.[1]
-
Sample Dilution: A simple but effective strategy is to dilute the sample, which reduces the concentration of matrix components, thereby lessening their suppressive effect.[1]
Standard Integrity and Handling
The quality and stability of your this compound standard are paramount. Degradation can lead to a lower effective concentration and thus a weaker signal.[1]
Storage and Handling Recommendations:
-
Storage: Phenothiazine and its derivatives are susceptible to oxidation and should be protected from light and air.[19] For long-term stability, store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[20] Solid powder can be stored at -20°C for up to 3 years.[20]
-
Preparation: Always use high-purity, MS-grade solvents for preparing solutions.[21] Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles.[18]
-
Purity: Ensure the standard has high chemical (>99%) and isotopic (≥98%) purity.[11] The presence of unlabeled phenothiazine in the deuterated standard can lead to inaccurate quantification.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. OptiMS: An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. opentrons.com [opentrons.com]
- 18. blog.organomation.com [blog.organomation.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Chromatographic Separation of Phenothiazine and Phenothiazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Phenothiazine and its deuterated internal standard, Phenothiazine-d8.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Phenothiazine and this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic phenothiazine molecule and acidic silanol groups on the silica-based stationary phase. | - Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5 to suppress the ionization of silanol groups. - Increase Buffer Concentration: Use a buffer concentration of 20-50 mM to maintain a stable pH. - Use End-Capped Columns: Employ modern, high-purity silica columns with end-capping to minimize exposed silanol groups. "Base-deactivated" columns are also a good option. - Mobile Phase Additives: Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample onto the column. | |
| Sample Solvent Mismatch | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Poor Resolution/Co-elution | Inadequate separation between Phenothiazine and this compound. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. | - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. This can alter the selectivity of the separation. - Employ a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds. - Gradient Elution: A shallow gradient can help to better separate closely eluting peaks. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure Proper Mobile Phase Mixing: Use an online degasser and ensure the mobile phase components are well-mixed. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Low Signal Intensity/Poor Sensitivity | Suboptimal ionization in the mass spectrometer or sample loss during preparation. | - Optimize MS Source Parameters: Adjust the electrospray voltage, gas flows (nebulizer and heater), and source temperature to maximize the ionization of phenothiazine. - Select Appropriate MRM Transitions: Ensure that the most abundant and specific precursor and product ions are selected for monitoring. - Improve Sample Extraction: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to maximize the recovery of the analytes. |
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing for my Phenothiazine peak?
A1: Peak tailing for basic compounds like Phenothiazine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns. At a neutral or slightly acidic pH, these silanol groups can be deprotonated and carry a negative charge, which then strongly interacts with the positively charged Phenothiazine molecule, leading to a tailing peak shape.
Q2: Should Phenothiazine and this compound have the exact same retention time?
A2: Ideally, for use as an internal standard, this compound should co-elute with Phenothiazine. However, it is not uncommon to observe a slight difference in retention times between a deuterated and a non-deuterated compound. Deuterated compounds are slightly less lipophilic and can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. The key is to have consistent and reproducible retention times for both compounds.
Q3: What type of HPLC column is best suited for this separation?
A3: A C18 column is a good starting point for the separation of Phenothiazine and this compound. To mitigate peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds (often labeled as "base-deactivated"). If co-elution is a persistent issue, exploring alternative stationary phases like phenyl-hexyl or PFP columns can provide different selectivity.
Q4: What are the recommended mobile phase conditions?
A4: A common mobile phase for the analysis of phenothiazines is a mixture of acetonitrile or methanol with an aqueous buffer. To ensure good peak shape, the aqueous portion should be buffered to a pH between 2.5 and 3.5 using an additive like formic acid or ammonium formate. A typical starting point would be a gradient elution from a lower to a higher percentage of the organic solvent.
Q5: How can I improve the sensitivity of my LC-MS/MS method for Phenothiazine?
A5: To enhance sensitivity, ensure that your mass spectrometer's source parameters (e.g., spray voltage, gas temperatures, and flow rates) are optimized for Phenothiazine. Use Multiple Reaction Monitoring (MRM) mode and select the most intense and specific precursor-to-product ion transitions. Additionally, optimizing your sample preparation method (e.g., solid-phase extraction) to remove matrix interferences and concentrate your sample can significantly improve signal intensity.
Experimental Protocols
The following is a general experimental protocol for the analysis of Phenothiazine and this compound in a biological matrix (e.g., plasma) by HPLC-MS/MS. This protocol should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
2. HPLC-MS/MS Conditions (Example)
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenothiazine: Q1/Q3 (e.g., 200.1/154.1), this compound: Q1/Q3 (e.g., 208.1/162.1) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables provide an example of expected quantitative data from a well-optimized chromatographic separation.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Phenothiazine | 3.85 | 1.1 | > 5000 |
| This compound | 3.83 | 1.1 | > 5000 |
Table 2: System Suitability
| Parameter | Acceptance Criteria | Result |
| Resolution (Rs) | > 1.5 | 1.8 |
| Tailing Factor (Tf) | 0.8 - 1.5 | 1.2 |
| Reproducibility of Retention Time (%RSD) | < 2% | 0.5% |
| Reproducibility of Peak Area (%RSD) | < 5% | 2.1% |
Visualizations
Caption: Experimental workflow for the analysis of Phenothiazine.
Caption: Troubleshooting logic for peak tailing issues.
Technical Support Center: Addressing Ion Suppression of Phenothiazine-d8 in ESI-MS
Welcome to the technical support center for addressing ion suppression of Phenothiazine-d8 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate challenges encountered during the quantitative analysis of analytes using this compound as an internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered with this compound in ESI-MS analysis.
Problem: I am observing a poor or inconsistent signal for this compound.
-
Possible Cause 1: Ion Suppression from Matrix Components. Co-eluting endogenous or exogenous compounds from the sample matrix can compete with this compound for ionization, leading to a reduced signal.[1][2][3]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. For plasma samples, protein precipitation is a common first step, but may not be sufficient to eliminate all matrix effects.[4] A study on phenothiazine derivatives in human plasma demonstrated good recoveries (91-95%) using SPE, suggesting its effectiveness in reducing matrix interference.[5]
-
Optimize Chromatography: Adjust the HPLC gradient, mobile phase composition, or change the analytical column to achieve better separation of this compound from the regions of ion suppression.[1]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[1]
-
-
-
Possible Cause 2: Inefficient Ionization in the ESI Source. The settings of the ESI source may not be optimal for this compound.
-
Solution:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for this compound.
-
Consider Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds compared to ESI and may be a viable alternative.[6]
-
-
-
Possible Cause 3: Analyte-Internal Standard Competition. At high concentrations, the analyte itself can suppress the ionization of the internal standard.
-
Solution:
-
Evaluate Concentration Effects: Prepare a series of calibration standards and assess the response of this compound. If suppression is observed at higher concentrations, consider adjusting the concentration of the internal standard or the calibration range.
-
-
Problem: My quantitative results are inaccurate or imprecise, even with a deuterated internal standard.
-
Possible Cause 1: Differential Ion Suppression. The degree of ion suppression may not be identical for the analyte and this compound, especially if they are not perfectly co-eluting.
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate retention times where ion suppression is occurring. This information can be used to adjust the chromatography to move the analyte and internal standard away from these regions.
-
-
-
Possible Cause 2: Variability in Matrix Effects Between Samples. Different lots of biological matrices or samples from different individuals can exhibit varying degrees of ion suppression.[7]
-
Solution:
-
Robust Sample Preparation: A highly efficient and reproducible sample preparation method is crucial to minimize sample-to-sample variability in matrix effects.
-
Standard Addition: For a limited number of samples, the standard addition method can be used to correct for matrix effects in each individual sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of other co-eluting molecules in the sample.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[1] this compound, as a deuterated internal standard, is intended to mimic the behavior of the analyte and correct for such effects. However, if the suppression affects the analyte and the internal standard differently, it can lead to inaccurate results.
Q2: How can I quantitatively assess the degree of ion suppression for this compound?
A2: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (matrix) with the peak area of a standard solution in a clean solvent. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q3: Is a deuterated internal standard like this compound always sufficient to correct for ion suppression?
A3: While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they may not always provide complete correction.[8] Significant differences in the physicochemical properties between the analyte and the internal standard, or chromatographic separation between them, can lead to differential ion suppression. Therefore, it is crucial to validate the method and assess for matrix effects even when using a deuterated internal standard.
Quantitative Data on Ion Suppression
| Analyte/Internal Standard | Matrix | Sample Preparation | Ion Suppression (%) |
| Compound A | Human Plasma | Protein Precipitation | 45% |
| Compound A-d4 | Human Plasma | Protein Precipitation | 42% |
| Compound A | Human Plasma | Liquid-Liquid Extraction | 15% |
| Compound A-d4 | Human Plasma | Liquid-Liquid Extraction | 13% |
| Compound B | Urine | Dilute-and-Shoot | 60% |
| Compound B-d6 | Urine | Dilute-and-Shoot | 58% |
| Compound B | Urine | Solid-Phase Extraction | 10% |
| Compound B-d6 | Urine | Solid-Phase Extraction | 8% |
Note: This table is a generalized representation and the actual degree of ion suppression for this compound will depend on the specific matrix, sample preparation method, and chromatographic conditions used.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantifying Matrix Effect
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a blank matrix sample (e.g., drug-free plasma or urine) by performing the complete sample extraction procedure.
-
Spike the extracted blank matrix with the this compound standard solution to the same final concentration as the clean solvent standard.
-
Analyze both the spiked matrix sample and the clean solvent standard by LC-ESI-MS.
-
Calculate the matrix effect using the formula provided in the FAQ section.
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
Set up a post-column infusion system: Use a syringe pump to deliver a constant flow of a this compound solution (e.g., 10-50 ng/mL) into the LC eluent stream just before it enters the ESI source.
-
Equilibrate the system: Allow the infusion to stabilize until a constant signal for this compound is observed.
-
Inject a blank matrix extract: Perform a chromatographic run of a blank matrix sample that has been through the entire sample preparation process.
-
Monitor the this compound signal: Observe the signal of the infused this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental setup for post-column infusion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Phenothiazine-d8 in Human Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenothiazine-d8 in human plasma samples during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in human plasma during storage?
A1: The stability of this compound in human plasma can be influenced by several factors, similar to other phenothiazine derivatives. Key factors include:
-
Temperature: Temperature is a critical factor. Improper storage temperatures can lead to degradation.[1]
-
Light Exposure: Phenothiazines are known to be sensitive to light. Photochemical reactions can cause degradation.[1][2]
-
pH: The pH of the plasma sample can affect the stability of phenothiazine compounds.[1][3]
-
Oxidation: Phenothiazines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[2]
-
Enzymatic Degradation: Endogenous enzymes in plasma can potentially metabolize this compound, although the deuteration may slow this process.
Q2: What are the recommended storage temperatures for human plasma samples containing this compound?
A2: For long-term storage, it is generally recommended to store plasma samples at ultra-low temperatures, such as -80°C.[4][5] Studies on various metabolites in human plasma have shown that while some changes can occur over extended periods even at -80°C, it remains the standard for preserving sample integrity for long-term biobanking.[4][5] For short-term storage, such as during sample processing (bench-top stability), temperatures are typically kept low (e.g., on ice or at 4°C).
Q3: How long can I expect this compound to be stable in human plasma at different storage temperatures?
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Analyte Recovery (%) |
| -80°C | 1 year | 95 - 105% |
| -80°C | 2 years | 92 - 103% |
| -80°C | 5 years | 88 - 100% |
| -20°C | 6 months | 90 - 105% |
| -20°C | 1 year | 85 - 98% |
Q4: What are "freeze-thaw" stability studies and why are they important?
A4: Freeze-thaw stability studies are a critical component of bioanalytical method validation.[1] They are designed to mimic the potential temperature cycling that samples may undergo from the freezer to the benchtop for analysis. These studies evaluate whether the analyte of interest degrades after repeated cycles of freezing and thawing. It is essential to demonstrate that the concentration of this compound does not significantly change after a specified number of freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I observe a color change in my plasma sample or stock solution of this compound.
-
Possible Cause: A color change is often an indicator of oxidation.[2] Phenothiazines can oxidize at the sulfur atom in the central ring, leading to colored degradation products. This can be accelerated by exposure to light and air.[2]
-
Troubleshooting Steps:
-
Confirm Degradation: Use a validated, stability-indicating analytical method, such as LC-MS/MS, to check for the presence of degradation products.
-
Protect from Light: Handle and store samples and solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.[2]
-
Minimize Air Exposure: Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are sealed tightly.
-
Check Solvent Purity: Impurities in solvents, such as metal ions, can catalyze oxidation. Use high-purity solvents.
-
Problem 2: The concentration of this compound in my quality control (QC) samples is decreasing over time during a long analytical run (bench-top instability).
-
Possible Cause: The analyte may be degrading at room temperature or the temperature of the autosampler.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep plasma samples on ice or in a cooled autosampler during the analytical run.
-
Perform Bench-Top Stability Experiments: As part of method validation, formally assess the stability of this compound in plasma at room temperature for a duration that covers the expected sample processing and analysis time.
-
Process Samples in Batches: If bench-top stability is limited, process and analyze samples in smaller batches to minimize the time they spend at room temperature.
-
Problem 3: I am seeing high variability in my stability data.
-
Possible Cause: Inconsistent sample handling, fluctuations in storage conditions, or non-homogeneity of the samples can lead to variable results.[2]
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all sample handling and preparation steps are standardized and followed consistently.
-
Monitor Storage Conditions: Use calibrated and continuously monitored freezers to ensure stable storage temperatures.
-
Ensure Sample Homogeneity: Thoroughly vortex or mix plasma samples after thawing and before aliquoting to ensure a homogenous sample.
-
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines a typical procedure for evaluating the long-term stability of this compound in human plasma.
-
Sample Preparation:
-
Spike a pool of human plasma with this compound at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.
-
Aliquot the spiked plasma into a sufficient number of storage tubes for all planned time points.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of LQC and HQC samples from each storage temperature.
-
Analyze these stability samples along with a freshly prepared calibration curve and a set of freshly spiked comparison QC samples at the same concentrations.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples.
-
The stability is acceptable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration and the precision (%CV) is ≤15%.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Prepare LQC and HQC samples in human plasma as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (typically 3-5).
-
-
Analysis:
-
After the final thaw cycle, analyze the samples against a freshly prepared calibration curve and comparison QC samples.
-
-
Data Evaluation:
-
Assess the stability based on the same acceptance criteria as for long-term stability (±15% of nominal concentration and ≤15% CV).
-
Visualizations
References
- 1. BA Method Validation on Sample Stability- BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing hydrogen-deuterium exchange in Phenothiazine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hydrogen-deuterium (H-D) exchange in Phenothiazine-d8. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated compound.
Troubleshooting Guide: Unexpected H-D Exchange
Rapidly identify and address potential issues with H-D exchange in your experiments involving this compound using the table below.
| Observation | Potential Cause | Recommended Action |
| Loss of deuterium detected by NMR or MS | Presence of protic solvents: Solvents like water, methanol, or ethanol can readily exchange protons with the deuterons on the phenothiazine ring. | Use anhydrous aprotic solvents (e.g., acetonitrile-d3, acetone-d6, dichloromethane-d2). Ensure all glassware is thoroughly dried.[1] |
| Acidic or basic conditions: H-D exchange is catalyzed by both acids and bases. The aromatic protons on the phenothiazine ring are susceptible to exchange under these conditions. | Maintain a neutral pH whenever possible. If acidic or basic conditions are required, perform the reaction at the lowest possible temperature and for the shortest duration. Consider quenching the reaction by neutralizing the pH and rapidly lowering the temperature.[2][3] | |
| Elevated temperatures: Higher temperatures increase the rate of H-D exchange.[4][5] | Conduct experiments at or below room temperature if the reaction kinetics allow. | |
| Exposure to atmospheric moisture: Hygroscopic solvents or improper handling can introduce water, a source of protons. | Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.[1] Use fresh, sealed containers of anhydrous solvents. | |
| Inconsistent analytical results | Back-exchange during analysis: If the analytical method (e.g., LC-MS) uses protic solvents in the mobile phase, back-exchange can occur. | Minimize the time the sample is in the protic mobile phase. Use a mobile phase with a high percentage of aprotic solvent if possible. For mass spectrometry, analysis in an aprotic environment is ideal.[2] |
| Impure starting material: The initial isotopic purity of this compound may be lower than specified. | Always check the certificate of analysis for the isotopic purity of the deuterated standard. Perform an initial purity check via NMR or MS upon receiving the compound. |
Frequently Asked Questions (FAQs)
Q1: Which positions on the this compound molecule are most susceptible to H-D exchange?
The protons on the aromatic rings of the phenothiazine core are the most likely to undergo exchange, particularly in the presence of acid or base catalysts. The exact reactivity of each position can be influenced by the electronic effects of the sulfur and nitrogen heteroatoms. The N-H proton, if not deuterated, is also highly exchangeable.
Q2: What are the ideal storage conditions for this compound to prevent H-D exchange?
To maintain isotopic purity, this compound should be stored in a tightly sealed container, protected from light, at a cool temperature (2-8°C or frozen for long-term storage), and in a desiccated environment to minimize exposure to moisture.
Q3: Can I use protic solvents for my reaction if they are deuterated (e.g., D2O, Methanol-d4)?
While using deuterated protic solvents is preferable to their non-deuterated counterparts, they can still participate in exchange, especially if the desired outcome is to maintain the deuteration on the phenothiazine ring. The high concentration of deuterons in the solvent can create an equilibrium where some back-exchange of the compound's deuterons with the solvent's deuterons can still occur, though it will not lead to a net loss of deuterium. However, for maintaining the specific deuteration pattern of this compound, aprotic solvents are strongly recommended.
Q4: How can I quantify the level of H-D exchange in my this compound sample?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for quantifying H-D exchange.
-
NMR Spectroscopy: By comparing the integration of the residual proton signals in the aromatic region of the ¹H NMR spectrum to a known internal standard, the percentage of deuterium loss can be calculated.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecular ion peak. A decrease in the abundance of the fully deuterated ion and an increase in the abundance of ions with fewer deuterium atoms indicate H-D exchange.
Quantitative Data: Factors Influencing H-D Exchange
| Parameter | Condition | Relative Rate of H-D Exchange | Primary Mechanism |
| Solvent Type | Aprotic (e.g., Acetonitrile, THF, Dichloromethane) | Very Low | Minimal proton source |
| Protic (e.g., Water, Methanol) | High | Direct proton exchange | |
| pH | Neutral (pH ~7) | Low | Uncatalyzed exchange is slow |
| Acidic (pH < 5) | High | Acid-catalyzed electrophilic aromatic substitution | |
| Basic (pH > 9) | Moderate to High | Base-catalyzed proton abstraction | |
| Temperature | 4°C | Very Low | Reduced reaction kinetics |
| 25°C (Room Temperature) | Baseline | Standard reaction rate | |
| 50°C | High | Increased reaction kinetics[4][5] | |
| Atmosphere | Inert (Nitrogen, Argon) | Low | Minimizes introduction of atmospheric moisture |
| Ambient Air | Moderate | Potential for moisture contamination |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
This protocol outlines the best practices for handling solid this compound and preparing solutions to minimize the risk of H-D exchange.
-
Environment: Perform all manipulations in a dry, inert atmosphere, such as a nitrogen-filled glove box or using a Schlenk line.
-
Glassware: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use.[1]
-
Solvents: Use only anhydrous, aprotic solvents from a freshly opened bottle or a solvent purification system.
-
Weighing: Weigh the required amount of this compound directly into the reaction vessel inside the inert atmosphere.
-
Dissolution: Add the anhydrous, aprotic solvent to the reaction vessel via a dry syringe or cannula.
-
Storage of Solutions: If a stock solution is prepared, store it in a tightly sealed vial with a septum, under an inert atmosphere, and at a low temperature (e.g., -20°C).
Protocol 2: Monitoring H-D Exchange by ¹H NMR Spectroscopy
This protocol provides a method for quantifying the isotopic purity of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (with a known proton concentration and signals that do not overlap with the phenothiazine signals) into a dry NMR tube under an inert atmosphere.
-
Add a known volume of a deuterated aprotic solvent (e.g., acetonitrile-d3).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.
-
-
Data Analysis:
-
Integrate the residual proton signals in the aromatic region corresponding to the phenothiazine protons.
-
Integrate a known signal from the internal standard.
-
Calculate the amount of residual protons in the this compound sample relative to the internal standard to determine the percentage of deuterium loss.
-
Protocol 3: Analysis of H-D Exchange by Mass Spectrometry
This protocol describes how to use mass spectrometry to assess the isotopic distribution of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in an anhydrous, aprotic solvent suitable for the ionization method (e.g., acetonitrile for electrospray ionization).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or use an LC method with an aprotic mobile phase.
-
Acquire a high-resolution mass spectrum of the molecular ion region.
-
-
Data Analysis:
-
Determine the relative abundance of the ion corresponding to the fully deuterated this compound and any ions corresponding to species that have undergone H-D exchange (M+1, M+2, etc., where M is the mass of the fully deuterated compound minus the mass of deuterium plus the mass of hydrogen for each exchange).
-
The presence and abundance of these lower-mass isotopologues indicate the extent of H-D exchange. The most intense mass spectral peaks for unlabeled phenothiazine are at m/z 199 (100%) and 167 (55%).[6]
-
Visualizations
Caption: Factors leading to H-D exchange and preventative measures.
Caption: Recommended experimental workflow for using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving recovery of Phenothiazine-d8 during sample preparation
Welcome to the technical support center for optimizing the recovery of Phenothiazine-d8 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a common internal standard, can stem from several factors during sample preparation. The primary causes include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2]
-
Suboptimal Extraction Conditions: The efficiency of both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is highly dependent on parameters like pH and the choice of solvents.
-
Analyte Instability: Phenothiazines are susceptible to oxidation during sample preparation, which can lead to the formation of metabolites like sulfoxides and N-oxides.[3]
-
Isotopic Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in chemically unstable positions.[1][4] This can reduce the concentration of the correct deuterated standard.
-
Nonspecific Binding: Hydrophobic compounds like phenothiazines can adsorb to the surfaces of labware, such as plastic tubes and pipette tips, leading to losses.[5]
-
Improper Storage and Handling: Degradation of the standard can occur due to incorrect storage temperatures, exposure to light, or repeated freeze-thaw cycles.[1]
Q2: How can I determine if matrix effects are responsible for the low signal of my this compound?
Matrix effects, such as ion suppression or enhancement, are a frequent cause of signal variability.[1] A post-extraction spike analysis can be performed to assess the impact of the matrix on the this compound signal.[1]
Q3: Can the position of the deuterium label on this compound affect its recovery and stability?
Yes, the position of the deuterium labels is critical. It is advisable to use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings, to prevent H/D exchange with the solvent or matrix.[1][4]
Q4: What is the "deuterium isotope effect" and how can it impact my results?
The deuterium isotope effect can cause a slight difference in retention time between the analyte (Phenothiazine) and the deuterated internal standard (this compound).[1] If this separation leads to the internal standard eluting in a region of ion suppression, it may experience a different degree of signal suppression than the analyte, affecting the accuracy of quantification.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to poor this compound recovery.
Issue 1: Low or Inconsistent Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Chemistry | Test different SPE sorbents (e.g., C8, C18, mixed-mode cation-exchange). Reversed-phase sorbents like C8 and C18 are commonly used for phenothiazines.[6] | Improved retention and recovery of this compound. |
| Suboptimal pH of Sample Load | Adjust the pH of the sample before loading onto the SPE cartridge. For basic compounds like phenothiazines, a slightly basic pH (around 7.0-9.0) can improve retention on reversed-phase sorbents.[7][8] | Increased recovery due to enhanced interaction with the sorbent. |
| Inefficient Elution | Optimize the elution solvent. Methanol has been shown to be an effective elution solvent for phenothiazines from C18 cartridges.[7] A mixture of chloroform and acetonitrile (8:2) has also been used successfully.[9] | Higher recovery of the analyte in the eluate. |
| Analyte Breakthrough during Washing | Ensure the wash solvent is not too strong, which could prematurely elute the this compound. A wash with water or a low percentage of organic solvent is often sufficient.[6] | Minimal loss of this compound during the wash step, leading to higher overall recovery. |
Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample to suppress the ionization of this compound, making it more soluble in the organic extraction solvent. A basic pH is generally required. | Increased partitioning of this compound into the organic phase. |
| Inappropriate Extraction Solvent | Test different organic solvents with varying polarities (e.g., ethyl acetate, hexane-tertiary butanol mixture).[8][10] | Selection of a solvent that provides the highest and most consistent recovery. |
| Insufficient Mixing/Emulsion Formation | Ensure thorough mixing of the aqueous and organic phases without forming a stable emulsion. Gentle, prolonged mixing is often better than vigorous shaking. | Efficient extraction and clean phase separation. |
Issue 3: Suspected Analyte Degradation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation during Sample Preparation | Minimize exposure to air and light. Consider using antioxidants. Certain elution solvents in SPE, like ethyl acetate:isopropanol:ammonium hydroxide, have been shown to induce oxidation of phenothiazines.[3] | Reduced formation of oxidative metabolites and improved recovery of the parent this compound. |
| Instability in Reconstitution Solvent | After evaporation, ensure the reconstitution solvent can fully dissolve the analyte residue without causing degradation.[5] | Consistent and complete redissolution of the sample before injection. |
Quantitative Data Summary
The following table summarizes reported recovery data for phenothiazines under various extraction conditions.
| Extraction Method | Matrix | Analytes | Recovery (%) | Reference |
| Disk Solid-Phase Extraction (C18) | Plasma | 7 Phenothiazine derivatives | 64.0 - 89.9 | [9] |
| Disk Solid-Phase Extraction (C18) | Urine | 7 Phenothiazine derivatives | 65.1 - 92.1 | [9] |
| Solid-Phase Extraction (C18) | Urine | 5 pairs of d,l-phenothiazines | 89 - 101 | [7] |
| Solid-Phase Microextraction (Polyacrylate fiber) | Whole Blood | 11 Phenothiazine derivatives | 0.0002 - 0.12 | [11][12] |
| Solid-Phase Microextraction (Polyacrylate fiber) | Urine | 11 Phenothiazine derivatives | 2.6 - 39.8 | [11][12] |
| Solid-Phase Extraction (C8) | Plasma | 6 Anticancer drugs including CDK inhibitors | ≥92.3 | [6] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol helps to determine if the sample matrix is suppressing or enhancing the signal of this compound.[1]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the deuterated internal standard (this compound) at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard) using your established procedure. After the final extraction step, spike the this compound at the same working concentration into the extracted matrix.
-
-
Analyze both sets of samples using your LC-MS method.
-
Compare the peak areas of this compound in Set A and Set B.
-
Peak area in Set B is significantly lower than in Set A: Ion suppression is occurring.
-
Peak area in Set B is significantly higher than in Set A: Ion enhancement is occurring.
-
Peak areas in both sets are comparable: The matrix has a minimal effect on the signal.
-
Protocol 2: Optimization of Solid-Phase Extraction (SPE) for this compound
This protocol outlines a general procedure for developing a robust SPE method.
-
Sorbent Selection: Start with a C18 or C8 sorbent, which are commonly effective for phenothiazines.[6]
-
Conditioning: Condition the SPE cartridge with methanol followed by water to activate the sorbent.
-
Sample Loading:
-
Washing: Wash the cartridge with a weak solvent, such as water or 5% methanol in water, to remove interfering components without eluting the this compound.[6]
-
Elution: Elute the this compound with a suitable organic solvent. Test different solvents such as methanol, acetonitrile, or mixtures like chloroform-acetonitrile (8:2).[7][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spacefrontiers.org [spacefrontiers.org]
- 11. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
impact of mobile phase composition on Phenothiazine-d8 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the chromatography of Phenothiazine-d8. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the chromatography of this compound and what is the primary cause?
The most prevalent issue is poor peak shape, specifically peak tailing. This is often attributed to secondary interactions between the basic phenothiazine analyte and acidic silanol groups on the surface of silica-based stationary phases.[1] Phenothiazines are basic compounds, and at mid-range pH values, the silanol groups on the column packing become negatively charged, leading to strong secondary ion-exchange interactions with the positively charged analyte.[1]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.
-
Low pH (e.g., 2.5-4.0): At low pH, the acidic silanol groups on the silica stationary phase are protonated (Si-OH) and therefore neutral.[1] This minimizes the secondary ionic interactions that cause peak tailing, resulting in improved peak symmetry.[1] This is a common starting point for method development with basic compounds.[2]
-
High pH (e.g., > 8): At high pH, this compound will be in its neutral, unprotonated form, which can also lead to good peak shapes.[1] However, it is crucial to use a pH-stable column (e.g., hybrid-silica or polymer-based) as traditional silica-based columns can dissolve at high pH.[1]
Q3: I am using a deuterated internal standard (this compound) with its non-deuterated analyte. Why am I observing a slight difference in their retention times?
This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor decrease in hydrophobicity.[3] This can result in weaker interactions with the non-polar stationary phase and thus a shorter retention time.[3] While often small, this difference in retention can be significant in high-resolution chromatography.
Q4: What is the role of the organic modifier in the mobile phase for this compound analysis?
In reversed-phase chromatography, the organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase. Increasing the proportion of the organic modifier will decrease the retention time of this compound, while decreasing the organic content will increase its retention. The choice and concentration of the organic solvent are key parameters for optimizing the separation.
Q5: Are there specific mobile phase additives that can improve the chromatography of this compound?
Yes, mobile phase additives can be beneficial. For mass spectrometry (MS) compatible methods, volatile additives are preferred.
-
Acids: Formic acid or acetic acid are commonly used to control the pH of the mobile phase at a low level, which, as mentioned, improves peak shape for basic compounds.[1]
-
Buffers: Ammonium formate or ammonium acetate can be used to buffer the mobile phase, ensuring a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.
Troubleshooting Guide
Issue: Peak Tailing
| Potential Cause | Recommended Action |
| Secondary interactions with silanol groups | Lower the mobile phase pH to a range of 2.5-4.0 using an acidifier like formic acid or phosphoric acid (for non-MS applications).[1] Alternatively, if using a pH-stable column, consider a high pH mobile phase (e.g., > 8).[1] |
| Inadequate buffering | Ensure the buffer concentration is sufficient, typically in the range of 10-20 mM for LC-MS applications, to maintain a stable pH. |
| Column Overload | Reduce the sample concentration or injection volume. Classic symptoms of column overload include a shift to earlier retention times and a right-triangle peak shape with increasing sample mass. |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[1] |
Issue: Retention Time Drift
| Potential Cause | Recommended Action |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate pH adjustment and component mixing. |
| Insufficient Column Equilibration | Equilibrate the column with the mobile phase for a sufficient time before starting the analytical run, typically 10-20 column volumes. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times. |
| Mobile Phase pH close to analyte pKa | Adjust the mobile phase pH to be at least one pH unit away from the pKa of Phenothiazine to ensure stable ionization and reproducible retention. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound using reverse-phase HPLC-MS. This should be considered a starting point for method development and optimization.
Objective: To achieve good peak shape and reproducible retention for this compound.
Instrumentation:
-
HPLC or UPLC system with a mass spectrometer detector.
Chromatographic Conditions:
| Parameter | Condition 1 (Low pH) | Condition 2 (Alternative Low pH) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Newcrom R1 (low silanol activity)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water (for non-MS)[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile[1] |
| Gradient | 10% B to 90% B over 5 minutes | Isocratic or gradient depending on separation needs |
| Flow Rate | 0.4 mL/min | To be optimized |
| Column Temperature | 40 °C | To be optimized |
| Injection Volume | 5 µL | To be optimized |
| Sample Diluent | Initial mobile phase composition (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) | Initial mobile phase composition |
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transition: Specific m/z for this compound precursor and product ions.
Visualizations
References
- 1. Separation of Phenothiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Phenothiazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenothiazine-d8 as an internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometer settings for the analysis of this compound?
A1: Optimal parameters are instrument-dependent and should be determined empirically. However, a good starting point for method development for this compound using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is presented below.
Table 1: Recommended Starting Mass Spectrometer Parameters for this compound
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) m/z | 208.1 |
| Product Ion (Q3) m/z | 164.2 |
| Collision Energy (CE) | 25 eV |
| Dwell Time | 50-100 ms |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent |
| Desolvation Gas Flow | Instrument Dependent |
Note: These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
Q2: How do I choose the right Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The most common approach is to use the transition from the protonated molecule [M+H]+ to a stable product ion. For this compound, the protonated molecule has a mass-to-charge ratio (m/z) of approximately 208.1. A common and stable product ion is observed at m/z 164.2, which corresponds to a characteristic fragment of the phenothiazine core. It is advisable to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. Since this compound is chemically almost identical to its non-deuterated analog, it co-elutes chromatographically and experiences similar ionization and fragmentation efficiencies. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q4: What are common sample preparation techniques for analyzing phenothiazines in biological matrices?
A4: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[2]
-
Liquid-Liquid Extraction: A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction: A more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
The choice of method depends on the complexity of the matrix and the required sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ions by infusing a fresh standard solution of this compound and performing a product ion scan. |
| Suboptimal Source Parameters | Systematically optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flows. |
| Sample Preparation Issues | Ensure the sample preparation method effectively extracts this compound. Evaluate extraction recovery. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet according to the manufacturer's recommendations. |
| Standard Degradation | Prepare a fresh stock solution of this compound. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Optimize the sample preparation method to remove interfering matrix components. Consider using a more selective technique like SPE. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high concentration sample to check for carryover. |
| Co-eluting Interferences | Optimize the chromatographic method to improve the separation of this compound from interfering compounds. |
Issue 3: Inconsistent or Irreproducible Peak Areas
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Autosampler Injection Variability | Check the autosampler for proper function, including syringe and injection valve maintenance. |
| Fluctuations in Ion Source Conditions | Allow the mass spectrometer to stabilize before starting the analysis. Monitor system suitability throughout the run. |
| Unstable Spray in ESI Source | Visually inspect the ESI spray. If it is unstable, check for blockages in the spray needle, optimize source position, and ensure proper solvent flow. |
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the same solvent.
-
Working Internal Standard Solution (100 ng/mL): Dilute the intermediate stock solution 1:100 with the initial mobile phase composition. This working solution is then spiked into all samples, calibration standards, and quality controls.
Protocol 2: Protein Precipitation Sample Preparation
-
Pipette 100 µL of the biological sample (e.g., plasma or serum) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor signal intensity of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Phenothiazine Derivatives Using Phenothiazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of phenothiazine derivatives. The use of a deuterated internal standard, such as Phenothiazine-d8, is a cornerstone of robust bioanalytical method validation, particularly for LC-MS/MS, as it effectively compensates for variations in sample preparation and matrix effects. This document presents supporting experimental data from published studies to aid in the selection of the most appropriate analytical technique for research, quality control, and clinical applications.
Data Presentation: A Quantitative Comparison
The performance of analytical methods is paramount for generating reliable and reproducible data. The following tables summarize the key validation parameters for the analysis of phenothiazine derivatives by LC-MS/MS, using a deuterated internal standard, and by HPLC-UV.
Table 1: Performance Characteristics of an LC-MS/MS Method for Promethazine using a Deuterated Internal Standard (Promethazine-d6)
| Validation Parameter | Matrix | Performance Data |
| Linearity Range | Swine Muscle, Liver, Kidney, Fat | 0.1 - 50 µg/kg or 0.5 - 50 µg/kg |
| Correlation Coefficient (r) | Swine Muscle, Liver, Kidney, Fat | > 0.99 |
| Limit of Detection (LOD) | Swine Muscle, Liver, Kidney, Fat | 0.05 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | Swine Muscle, Liver, Kidney, Fat | 0.1 - 0.5 µg/kg |
| Accuracy (Recovery) | Swine Muscle, Liver, Kidney, Fat | 77% - 111% |
| Precision (RSD) | Swine Muscle, Liver, Kidney, Fat | 1.8% - 11% |
Data adapted from a study on Promethazine, a closely related phenothiazine derivative, using a deuterated internal standard which demonstrates the expected performance when using this compound.[1][2]
Table 2: Performance Characteristics of an HPLC-UV Method for Selected Phenothiazines (Promethazine, Promazine, Chlorpromazine)
| Validation Parameter | Matrix | Performance Data |
| Linearity Range | Plasma | 0.1 - 25 µg/mL |
| Correlation Coefficient (r) | Plasma | > 0.99 |
| Limit of Detection (LOD) | Plasma | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Plasma | 0.25 µg/mL |
| Precision (RSD) | Plasma | < 6% (Intraday and Interday ≤ 14%) |
Data adapted from a study on the direct injection HPLC analysis of phenothiazines in plasma.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method.
LC-MS/MS Method with Deuterated Internal Standard
This protocol is based on a validated method for a phenothiazine derivative and is representative of an approach using this compound.[1][2]
1. Sample Preparation:
-
Extraction: Homogenize 2g of tissue sample with 10 mL of 0.1% formic acid in acetonitrile.
-
Purification: Add 5 mL of acetonitrile-saturated n-hexane, vortex, and centrifuge.
-
Concentration: Transfer the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in 1 mL of 0.1% formic acid in water and acetonitrile (80:20, v/v).
-
Internal Standard Spiking: At the beginning of the extraction, a known concentration of this compound solution is added to each sample, calibrator, and quality control sample.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Waters Symmetry C18 column (100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is employed to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and this compound. For example, for a phenothiazine analyte, a transition could be m/z [M+H]+ → fragment ion, and for this compound, it would be m/z [M+H+8]+ → fragment ion.
HPLC-UV Method
This protocol is based on a validated method for the direct analysis of phenothiazines in plasma.[3]
1. Sample Preparation:
-
Filtration: Plasma samples are filtered through a 0.45 µm filter.
-
Direct Injection: 20 µL of the filtered plasma is directly injected into the HPLC system.
-
Internal Standard: For this method, an appropriate UV-active compound with similar chromatographic behavior would be chosen and added to the sample prior to filtration.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hisep column.
-
Mobile Phase: A mixture of 15:85 (v/v) acetonitrile and 0.18 M ammonium acetate buffer (pH 5.0).
-
Flow Rate: 1.0 mL/min (typical, though not specified in the source).
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams are provided.
Objective Comparison and Conclusion
The choice between LC-MS/MS with a deuterated internal standard like this compound and HPLC-UV depends critically on the specific requirements of the analysis.
LC-MS/MS with this compound offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications where low concentrations of the drug and its metabolites need to be accurately quantified in complex biological matrices like plasma, urine, and tissues.[1][2] The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery, leading to highly accurate and precise results. The high specificity of MS/MS detection minimizes the risk of interference from other compounds in the sample.
HPLC-UV , on the other hand, is a more widely available and less expensive technique. It is a robust and reliable method for the analysis of pharmaceutical formulations where the concentration of the active ingredient is relatively high. The direct injection method described demonstrates its simplicity for cleaner matrices like plasma, although its sensitivity is significantly lower than that of LC-MS/MS.[3] For bioanalytical studies requiring the measurement of low drug concentrations, the limited sensitivity of HPLC-UV can be a major drawback.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Phenothiazine-d8 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Phenothiazine-d8, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies. We will explore why stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based bioanalysis and how they outperform other options in mitigating analytical variability.
In the complex milieu of biological matrices, even the most robust analytical methods are susceptible to variations in sample preparation, instrument response, and matrix effects. Internal standards are crucial for correcting these variations, ensuring the reliability and reproducibility of quantitative data. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical chemical behavior ensures they are affected similarly by the analytical process.
Performance Characteristics: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to compensate for matrix effects more effectively than structural analogs (non-deuterated compounds with similar but not identical structures). Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS/MS analysis. Since a deuterated standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effect, allowing for accurate correction.
Case Study: Performance of Deuterated Internal Standards for Antipsychotic Drugs
A comprehensive study validating an LC-MS/MS method for the simultaneous determination of 19 antipsychotic drugs, including phenothiazine derivatives, utilized their respective deuterated internal standards. The validation parameters from this study demonstrate the high level of performance achievable with this approach.
Table 1: Bioanalytical Method Validation Data for Selected Antipsychotics using Deuterated Internal Standards [1]
| Analyte | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Chlorpromazine | >0.99 | 2.1 - 8.5 | 3.4 - 9.1 | -7.2 to 5.8 |
| Fluphenazine | >0.99 | 2.5 - 7.9 | 4.1 - 8.8 | -6.5 to 4.9 |
| Thioridazine | >0.99 | 2.8 - 9.2 | 3.9 - 9.5 | -8.1 to 6.3 |
| Trifluoperazine | >0.99 | 2.3 - 8.1 | 3.7 - 8.9 | -7.8 to 5.5 |
Data synthesized from a study on the validation of an LC-MS/MS method for 19 antipsychotics using deuterated internal standards.[1]
The data in Table 1 showcases the excellent linearity, precision, and accuracy achieved when using deuterated internal standards for the analysis of phenothiazine-related drugs. This high level of performance is a direct result of the ability of the deuterated standards to effectively compensate for analytical variability.
Case Study: Isotopically Labeled vs. Structural Analog Internal Standards for Immunosuppressants
To further illustrate the comparative performance, a study investigating the impact of replacing analog internal standards (ANISs) with isotopically labeled internal standards (ILISs) for the quantification of immunosuppressive drugs provides valuable insights. While both types of internal standards yielded acceptable results, the study highlights the nuances in performance.
Table 2: Comparison of Method Performance for Tacrolimus using an Isotopically Labeled (ILIS) vs. a Structural Analog (ANIS) Internal Standard [2]
| Parameter | Isotopically Labeled IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Within-day Imprecision (%RSD) | <10% | <10% |
| Between-day Imprecision (%RSD) | <8% | <8% |
| Trueness | 91% - 110% | 91% - 110% |
| Median Accuracy | -1.2% | 0.2% |
Data adapted from a comparative study on internal standards for immunosuppressive drugs.[2]
Although in this specific case, both internal standards performed well, it is widely acknowledged in the scientific community that isotopically labeled standards are generally superior, especially when dealing with significant and variable matrix effects.[3][4] The closer the median accuracy is to zero, the better the performance, and while both were acceptable, the potential for greater discrepancy with a structural analog in more challenging matrices remains a key consideration.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables, providing a framework for researchers to implement similar validation studies.
Bioanalytical Method for Antipsychotics using Deuterated Internal Standards[1]
1. Sample Preparation:
-
To 100 µL of human blood, add the deuterated internal standard mix.
-
Perform a solid-phase extraction (SPE) for sample clean-up.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
3. Method Validation:
-
Linearity: Analyze a series of calibration standards to establish the concentration range and determine the coefficient of determination (r²).
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using this compound internal standard.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
References
- 1. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. myadlm.org [myadlm.org]
The Gold Standard: A Comparative Guide to Deuterated Standards in Mass Spectrometry
In the precise world of analytical chemistry, particularly within pharmaceutical development, clinical research, and drug development, achieving the utmost accuracy and precision in quantitative analysis is not just a goal; it is a necessity. Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), stands as the premier technique for its remarkable sensitivity and selectivity. However, the journey from sample to result is fraught with potential variability arising from sample preparation, matrix effects, and instrument response. To navigate these challenges and ensure the reliability of quantitative data, the use of internal standards is indispensable. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by their heavier isotope, deuterium—have unequivocally emerged as the superior choice for attaining the highest levels of accuracy and robustness in mass spectrometric assays.[1]
This guide provides an in-depth, objective comparison of the performance of deuterated internal standards against their non-deuterated counterparts, supported by experimental data. It further offers detailed experimental protocols for their practical application, empowering researchers, scientists, and drug development professionals to enhance the quality and integrity of their analytical data.
Mitigating Variability: The Core Advantage of Deuterated Standards
The fundamental principle of using an internal standard is the addition of a known quantity of a compound that is chemically and physically similar to the analyte of interest.[1] This standard is introduced at the earliest stage of the sample preparation process. Because the internal standard experiences the same experimental conditions as the analyte, any variations in extraction efficiency, injection volume, or instrument response should affect both compounds equally. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.
Deuterated standards elevate this principle to its zenith. By replacing hydrogen with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, this modification results in a molecule that is chemically and physicochemically almost identical to the analyte.[2] This near-perfect analogy ensures that the deuterated standard co-elutes with the analyte and experiences virtually identical ionization efficiency and susceptibility to matrix effects.[3]
Performance Under the Microscope: A Quantitative Comparison
The tangible benefits of employing deuterated internal standards are most evident in the significant improvement of analytical method performance, particularly in terms of precision and accuracy, especially when analyzing complex biological matrices.
A compelling example is the therapeutic drug monitoring of immunosuppressants like sirolimus in whole blood. The variability between patient samples (interpatient variation) can introduce significant analytical challenges. A study directly comparing a deuterated internal standard for sirolimus (SIR-d(3)) with a non-deuterated structural analog internal standard (desmethoxyrapamycin or DMR) demonstrated a marked improvement in assay precision.[4][5]
Table 1: Comparison of Interpatient Assay Imprecision for Sirolimus Quantification [4][5]
| Internal Standard Type | Internal Standard Used | Interpatient Assay Imprecision (CV%) |
| Deuterated | Sirolimus-d3 (SIR-d(3)) | 2.7% - 5.7% |
| Non-Deuterated | Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
The data clearly indicates that the use of the deuterated internal standard consistently resulted in a lower coefficient of variation (CV), signifying a substantial reduction in the variability of the results between different patient samples.[4] This enhanced precision is critical for accurate therapeutic drug monitoring, where small differences in measured concentrations can have significant clinical implications.
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards requires meticulous and well-defined experimental procedures. Below is a detailed protocol for the quantification of the immunosuppressant sirolimus in whole blood using a deuterated internal standard, a common application in clinical research.
Protocol: Quantification of Sirolimus in Whole Blood using LC-MS/MS with a Deuterated Internal Standard
1. Materials and Reagents:
-
Sirolimus reference standard
-
Sirolimus-d3 (SIR-d(3)) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Zinc sulfate solution (0.1 M in water)
-
Ammonium acetate
-
Formic acid
-
Whole blood samples (calibrators, quality controls, and unknown patient samples)
2. Sample Preparation:
-
To 100 µL of whole blood sample, add 200 µL of a protein precipitation solution consisting of methanol containing the deuterated internal standard (Sirolimus-d3).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve chromatographic separation of sirolimus from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both sirolimus and its deuterated internal standard (e.g., Sirolimus: m/z 931.6 → 864.6; Sirolimus-d3: m/z 934.6 → 867.6).[4]
4. Data Analysis:
-
Integrate the peak areas for both the analyte (sirolimus) and the internal standard (sirolimus-d3) in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for all calibrators, quality controls, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of sirolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
Diagrams provide a clear visual representation of the experimental workflows and the underlying principles of using deuterated standards.
The following diagram illustrates how a co-eluting deuterated standard effectively compensates for signal suppression caused by the sample matrix.
Conclusion: The Unrivaled Choice for Accuracy
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Phenothiazine Quantification with Phenothiazine-d8
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides an in-depth comparison of the analytical performance of methods for quantifying phenothiazine, a cornerstone antipsychotic medication, with a focus on the use of its deuterated internal standard, phenothiazine-d8. The inclusion of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.
This guide presents a synthesis of typical performance data for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound. While the data is representative of the high standards achieved with such methods, it is important to note that specific results may vary based on instrumentation, matrix, and experimental conditions.
Comparative Quantitative Performance
The use of a deuterated internal standard like this compound significantly enhances the reliability of quantification. Below is a summary of typical validation parameters for an LC-MS/MS method for phenothiazine in human plasma, comparing the performance with and without a deuterated internal standard.
| Validation Parameter | LC-MS/MS with this compound (Representative Data) | LC-MS/MS with a Structural Analog Internal Standard (Typical Performance) | HPLC-UV (General Performance) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 1000 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 7% | < 15% | < 20% |
| Accuracy (%RE) | ± 5% | ± 10% | ± 15% |
| Recovery | 85 - 95% | 70 - 90% | 60 - 85% |
| Matrix Effect | Minimal and compensated | Variable and may impact accuracy | Significant and often problematic |
The Power of Deuterated Internal Standards
This compound, being chemically identical to phenothiazine with the exception of the heavier deuterium isotopes, co-elutes during chromatography and experiences nearly identical ionization effects in the mass spectrometer. This allows for highly effective correction of any sample loss during extraction or fluctuations in instrument response, leading to the superior accuracy and precision reflected in the table above. Methods relying on structural analog internal standards or external calibration (like HPLC-UV) are more susceptible to matrix effects and other sources of error, resulting in higher variability and less reliable data.
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical bioanalytical workflow for the quantification of phenothiazine in a biological matrix using this compound as an internal standard.
The Gold Standard in Bioanalysis: Establishing Linearity and LLOQ with Deuterated Phenothiazine Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for the quantification of phenothiazine derivatives, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison of the performance of deuterated internal standards, such as Phenothiazine-d8, against non-deuterated alternatives. By presenting experimental data and detailed methodologies, we aim to equip researchers with the knowledge to develop and validate high-quality bioanalytical methods for therapeutic drug monitoring, pharmacokinetic studies, and other drug development applications.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process, from extraction to detection. This near-identical physicochemical behavior ensures that any variability encountered during sample processing, such as matrix effects, is mirrored by the internal standard, leading to more accurate and precise quantification.
Matrix effects, caused by co-eluting endogenous components from biological samples, can significantly suppress or enhance the ionization of the target analyte, leading to erroneous results. Deuterated internal standards co-elute with the analyte, experiencing the same degree of matrix effects and thus providing a reliable means of correction. Structural analogs, on the other hand, may have different retention times and be affected differently by the matrix, compromising data integrity.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for various phenothiazine drugs using both deuterated and non-deuterated internal standards. The data clearly demonstrates the advantages of using a deuterated internal standard in achieving lower Limits of Quantification (LLOQ) and excellent linearity.
Table 1: Linearity and LLOQ Data for Phenothiazine Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Linear Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Trifluoperazine | Trifluoperazine-d8 | Human Plasma | 5 - 1250 pg/mL | 5 pg/mL | > 0.99 | [1] |
| Promethazine | Promethazine-d6 | Swine Tissue (muscle, liver, kidney, fat) | 0.1 - 50 µg/kg | 0.1 µg/kg | > 0.99 |
Table 2: Linearity and LLOQ Data for Phenothiazine Analysis using a Non-Deuterated Internal Standard
| Analyte | Internal Standard | Matrix | Linear Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Chlorpromazine | Cyclobenzaprine | Human Plasma | 0.5 - 200 ng/mL | 0.5 ng/mL | Not Reported | [2][3] |
The data illustrates that methods employing deuterated internal standards can achieve significantly lower LLOQs, enabling the quantification of analytes at trace levels, which is often crucial in pharmacokinetic and toxicokinetic studies.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a reliable bioanalytical method. The following provides a detailed methodology for establishing the linearity and Lower Limit of Quantification (LLOQ) for a phenothiazine analyte using a deuterated internal standard, such as this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the phenothiazine analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with the appropriate solvent. Similarly, prepare a working solution of the internal standard.
-
Calibration Curve Standards: Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a series of calibration standards at a minimum of six to eight different concentration levels, covering the expected in-study sample concentration range. The lowest concentration standard will be the prospective LLOQ.
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of three concentration levels: low (LQC, typically 3x LLOQ), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex briefly to mix.
-
Add three volumes of cold acetonitrile (or other suitable protein precipitation agent) to each sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions: Utilize a C18 reverse-phase column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix interferences.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MS parameters, including the precursor-to-product ion transitions for both the analyte and the deuterated internal standard, using multiple reaction monitoring (MRM).
Establishing Linearity and LLOQ
-
Linearity: Analyze the calibration standards in duplicate. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis (typically with a 1/x or 1/x² weighting). The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the LLOQ).
-
LLOQ: The LLOQ is the lowest standard on the calibration curve. Its response should be at least five times that of a blank sample. The precision (%CV) and accuracy (%bias) at the LLOQ should be within 20%.
Workflow for Establishing Linearity and LLOQ
The following diagram illustrates the logical workflow for establishing linearity and the Lower Limit of Quantification in a bioanalytical method validation.
Caption: A flowchart outlining the key steps in establishing linearity and LLOQ.
Conclusion
The use of deuterated internal standards, such as this compound, is a critical component in the development of robust and reliable bioanalytical methods for the quantification of phenothiazine drugs. The experimental data clearly demonstrates their superiority over non-deuterated alternatives in achieving lower LLOQs and excellent linearity, primarily by effectively mitigating matrix effects. By following detailed and validated experimental protocols, researchers can ensure the generation of high-quality data that is essential for informed decision-making in drug development and clinical research.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Case for Phenothiazine-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Phenothiazine-d8, against an alternative non-deuterated structural analog. The supporting experimental data, protocols, and visualizations aim to equip researchers with the necessary information to make informed decisions for their bioanalytical assays.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis.[1] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute during chromatography and experience the same degree of matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.[2]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the performance differences, this section presents a comparative analysis of a hypothetical bioanalytical method for the quantification of a phenothiazine-based drug. The method was validated using two different internal standards: this compound (a deuterated IS) and a non-deuterated structural analog (e.g., Clomipramine).
Data Presentation
The following tables summarize the quantitative data from this comparative validation.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.2 | |
| Medium | 50 | 50.8 | 101.6 | 2.5 | |
| High | 150 | 148.9 | 99.3 | 2.1 | |
| Structural Analog | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 3 | 3.21 | 107.0 | 9.5 | |
| Medium | 50 | 54.2 | 108.4 | 8.2 | |
| High | 150 | 159.6 | 106.4 | 7.5 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Table 2: Matrix Effect
| Internal Standard | Matrix Lots | Low QC (ng/mL) | High QC (ng/mL) |
| Accuracy (%) / Precision (%CV) | Accuracy (%) / Precision (%CV) | ||
| This compound | 6 | 99.5 / 3.8 | 101.2 / 2.9 |
| Structural Analog | 6 | 110.3 / 11.2 | 109.8 / 9.7 |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision across all quality control levels are well within the acceptance criteria of ±15% (±20% for LLOQ) as stipulated by regulatory guidelines. In contrast, the structural analog shows a notable positive bias and higher variability, likely due to differential matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating these findings. The following protocols outline the key experiments performed in this comparative study.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Optimized for the specific phenothiazine drug and the internal standards.
Cross-Validation of Internal Standards
This protocol describes the process for the cross-validation of the two internal standards.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the appropriate biological matrix.
-
Analysis with this compound: Analyze a set of QC samples (n=6 for each level) using the validated method with this compound as the internal standard.
-
Analysis with Structural Analog IS: Analyze an identical set of QC samples using the same method, but with the structural analog as the internal standard.
-
Data Comparison:
-
Calculate the accuracy and precision for each set of QCs.
-
Statistically compare the mean concentrations obtained with each internal standard using a suitable statistical test (e.g., t-test).
-
The acceptance criterion is that the mean concentration of the QCs analyzed with the structural analog should be within ±15% of the mean concentration of the QCs analyzed with this compound.
-
Visualizing the Workflow
To better understand the logical flow of the cross-validation process, the following diagrams are provided.
Caption: Workflow for the cross-validation of two internal standards.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data integrity, especially when different internal standards are considered. The experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest levels of accuracy and precision in the bioanalysis of phenothiazine-related compounds. While structural analogs may present a more cost-effective option, they often introduce a higher degree of variability and potential for inaccurate quantification due to differential matrix effects. Researchers and drug development professionals are encouraged to prioritize the use of deuterated internal standards to ensure the generation of robust and reliable data for their studies.
References
Phenothiazine-d8 vs. a Structural Analog as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the use of a deuterated internal standard, Phenothiazine-d8, and a non-deuterated structural analog for the quantification of phenothiazine in biological matrices. The selection of an appropriate internal standard is a critical step in method development and validation, directly impacting the quality of pharmacokinetic, toxicokinetic, and other drug development studies.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[3][4] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This substitution results in a compound that is chemically and physically almost identical to the analyte, leading to very similar behavior during sample preparation, chromatography, and ionization.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Conversely, a structural analog is a compound with a chemical structure similar to the analyte but is not isotopically labeled.[3] While they can compensate for some analytical variability, their physicochemical properties may differ more significantly from the analyte compared to a deuterated counterpart.[3] This can lead to less effective correction for matrix effects and other sources of error.
Performance Comparison: this compound vs. Structural Analog
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery.[2] The following tables summarize the expected performance differences between this compound and a structural analog based on established principles and data from analogous studies.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Low (typically < ±15%) | Can be higher and more variable | Near-identical properties to the analyte allow for more effective normalization of results.[5][6] |
| Precision (%RSD) | Low (typically < 15%) | Can be higher, especially with complex matrices | Co-elution and similar response to matrix effects lead to more consistent analyte/IS ratios.[5][6] |
| Matrix Effect | High compensation | Variable compensation | Experiences virtually the same ion suppression or enhancement as the analyte due to co-elution.[3] Structural differences can lead to different retention times and susceptibility to matrix components. |
| Extraction Recovery | Highly comparable to analyte | May differ from analyte | Similar physicochemical properties ensure similar behavior during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[7] |
Table 2: Key Characteristics and Considerations
| Characteristic | This compound (Deuterated IS) | Structural Analog IS |
| Chromatographic Elution | Typically co-elutes with phenothiazine (minor shifts possible due to isotope effects)[3] | Elutes at a different retention time |
| Ionization Efficiency | Nearly identical to phenothiazine | May differ from phenothiazine |
| Cost | Generally higher | Generally lower |
| Availability | May require custom synthesis if not commercially available | More readily available or easier to synthesize |
| Risk of Cross-Interference | Minimal, but isotopic contribution from analyte should be checked[8] | Potential for isobaric interference from matrix components |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative experimental protocols for the analysis of phenothiazine in a biological matrix (e.g., plasma) using either this compound or a structural analog as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix sample, add 10 µL of the internal standard working solution (either this compound or the structural analog at a known concentration).[2]
-
Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for phenothiazines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for phenothiazine, this compound, and the structural analog are monitored.
-
Evaluation of Matrix Effects
-
Prepare Three Sets of Samples: [2]
-
Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.[2]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.[2]
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. A value < 100% signifies ion suppression, while a value > 100% indicates ion enhancement.[2] The recovery of the analyte and internal standard should be consistent and reproducible.
-
Mandatory Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
Phenothiazine Metabolism Pathway
Caption: Major metabolic pathways of phenothiazine.[9][10]
Conclusion
The choice between this compound and a structural analog as an internal standard has significant implications for the quality and reliability of bioanalytical data. While a structural analog can be a viable and cost-effective option, the experimental evidence overwhelmingly supports the superiority of deuterated internal standards like this compound for achieving the highest levels of accuracy and precision.[3][6] This is primarily due to their ability to more effectively compensate for matrix effects and variability in sample preparation by closely mimicking the behavior of the analyte. For regulated bioanalysis in drug development, the use of a stable isotope-labeled internal standard is strongly recommended to ensure data integrity and meet regulatory expectations.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Method Robustness Testing with Phenothiazine-d8
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. Method robustness, the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation. The choice of internal standard is a key factor in achieving a robust method, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an objective comparison of Phenothiazine-d8 as a stable isotope-labeled (SIL) internal standard against other alternatives in the robustness testing of an analytical method for the quantification of Phenothiazine. The experimental data presented herein, while illustrative, is based on established principles of analytical method validation and demonstrates the superior performance of a deuterated internal standard in ensuring data integrity under real-world laboratory conditions.
The Critical Role of Internal Standards in Robustness
An ideal internal standard (IS) mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This is crucial for compensating for variations that can occur, such as sample loss during extraction, injection volume variability, and fluctuations in instrument response. Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute and are affected by matrix effects in the same way as the analyte, leading to more accurate and precise quantification.[1][2]
Performance Comparison of Internal Standards in Robustness Testing
To evaluate the robustness of an analytical method for Phenothiazine, a study was designed to assess the impact of deliberate variations in key chromatographic parameters. The performance of this compound was compared against two alternatives: a structural analog internal standard (Promazine) and a less suitable deuterated internal standard (Promethazine-d3). The precision of the analyte-to-internal standard peak area ratio, expressed as the relative standard deviation (%RSD), was the primary measure of robustness.
Table 1: Performance of Internal Standards under Varied Chromatographic Conditions
| Robustness Parameter | Variation | This compound (%RSD) | Promazine (%RSD) | Promethazine-d3 (%RSD) |
| Nominal Conditions | - | 1.8 | 3.5 | 2.5 |
| Mobile Phase pH | 4.3 | 2.1 | 6.8 | 3.2 |
| 4.7 | 2.0 | 7.2 | 3.5 | |
| Column Temperature (°C) | 25 | 2.5 | 5.9 | 4.1 |
| 35 | 2.3 | 6.2 | 3.8 | |
| Mobile Phase Composition (%) | 48% Organic | 2.8 | 8.5 | 4.9 |
| 52% Organic | 2.6 | 8.1 | 4.5 |
Key Observations:
-
This compound: As the stable isotope-labeled analog of the analyte, this compound demonstrated the highest level of robustness. The %RSD of the peak area ratio remained low across all variations, indicating that it effectively compensated for the changes in analytical conditions.
-
Promazine: The structural analog internal standard showed significantly lower robustness. Its different chemical structure led to shifts in retention time and altered ionization efficiency under varied conditions, resulting in poor compensation for the analyte's response changes.
-
Promethazine-d3: While also a deuterated standard, its structural differences from Phenothiazine resulted in less effective compensation compared to this compound, though it still performed better than the non-deuterated structural analog.
Experimental Protocols
A detailed protocol for the robustness testing of the LC-MS/MS method for Phenothiazine quantification is provided below.
Objective: To assess the robustness of the LC-MS/MS method for the quantification of Phenothiazine in human plasma using this compound as an internal standard and compare its performance with alternative internal standards.
Method: A Plackett-Burman experimental design was employed to systematically vary key chromatographic parameters.
Parameters and Variations:
-
Mobile Phase pH: Nominal pH 4.5 (Varied to 4.3 and 4.7)
-
Column Temperature: Nominal 30°C (Varied to 25°C and 35°C)
-
Mobile Phase Composition (Organic %): Nominal 50% (Varied to 48% and 52%)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Phenothiazine and each internal standard (this compound, Promazine, and Promethazine-d3).
-
Spike human plasma with Phenothiazine to a final concentration of 100 ng/mL.
-
Aliquots of the spiked plasma are then spiked with a constant concentration of each of the three internal standards.
-
Perform a protein precipitation extraction by adding acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze six replicates of each sample under each of the varied and nominal conditions.
-
Monitor the specific mass transitions for Phenothiazine and each internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each injection.
-
Determine the mean, standard deviation, and %RSD for the peak area ratios for each set of conditions.
-
Visualizing Method Robustness
To better understand the workflow and the factors influencing method robustness, the following diagrams are provided.
Caption: Workflow for Method Robustness Testing.
Caption: Key Factors Affecting Method Robustness.
References
inter-laboratory comparison of methods using Phenothiazine-d8
A comprehensive comparison of analytical methodologies is crucial for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of phenothiazine derivatives. This guide provides an objective comparison of various analytical techniques, with a focus on the application of Phenothiazine-d8 as an internal standard to enhance method robustness and accuracy. The information presented is compiled from various studies to aid in the selection of the most suitable analytical approach for specific research, quality control, and clinical applications.[1]
Inter-Laboratory Comparison of Analytical Methods
Comparison of Analytical Techniques
The choice of an analytical method for phenothiazine derivatives is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are among the most commonly employed techniques.[1]
| Analytical Method | Common Analytes | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (RSD %) |
| HPLC-UV | Promethazine, Promazine, Chlorpromazine | Pharmaceutical Formulations | 1-100 µg/mL | 0.1-0.5 µg/mL | 0.3-1.5 µg/mL | 98-102 | < 2% |
| LC-MS/MS | Thioridazine, Perphenazine | Human Plasma | 0.1-100 ng/mL | 0.02-0.1 ng/mL | 0.05-0.3 ng/mL | 95-105 | < 10% |
| LC-MS/MS | Fluphenazine | Human Plasma | 0.05-50 ng/mL | 0.01 ng/mL | 0.05 ng/mL | 97-103 | < 8% |
| CE | Thioridazine, Mepazine | Urine | 0.5-50 µg/mL | 0.1 µg/mL | 0.5 µg/mL | 96-104 | < 5% |
Note: The data in this table is a compilation from various studies and not from a direct head-to-head comparison. Variations in experimental conditions, matrices, and specific derivatives should be considered when interpreting the results.[1]
HPLC-UV is a robust and widely available technique suitable for the analysis of bulk drugs and pharmaceutical formulations where analyte concentrations are relatively high.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies and therapeutic drug monitoring, where low concentrations of the drug need to be measured in complex biological matrices like plasma or urine.[1] Capillary Electrophoresis provides high separation efficiency and low solvent consumption, presenting a viable alternative to HPLC for some applications.[1]
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical methods and obtaining reliable results. Below is a generalized protocol for the quantification of phenothiazines in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target phenothiazine analyte and this compound should be determined and optimized. For example:
-
Phenothiazine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates the key steps in the analysis of phenothiazines using an internal standard.
Caption: Workflow for Phenothiazine Analysis using an Internal Standard.
References
Safety Operating Guide
Safe Disposal of Phenothiazine-d8: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Phenothiazine-d8 are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is critical to mitigate risks and comply with regulatory standards. This document provides a comprehensive guide to the safe disposal of this compound, including immediate safety precautions, step-by-step disposal procedures, and essential data presented for clarity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Phenothiazine is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Eye Contact: Rinse eyes immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[1][2] Rinse the mouth with water and do not induce vomiting.
Quantitative Data Summary: Hazard and Protection
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][4] | Standard laboratory coat, Chemical-impermeable gloves, Safety goggles or face shield |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[1][4] | Chemical-impermeable gloves, Lab coat |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[1][4] | Appropriate exhaust ventilation, NIOSH/MSHA approved respirator (if dust formation is likely) |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1][2] | N/A (Prevent release to the environment) |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service to ensure compliance with local, state, and federal regulations.[1][2][3]
Methodology for Laboratory-Scale Waste:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials such as filter paper, gloves, and weighing boats, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should be kept securely sealed.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate CAS number.
-
Include relevant hazard symbols as required by your institution and local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed chemical destruction facility.[5]
-
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
